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  • Product: N-methyl-5-sulfanylpentanamide
  • CAS: 2763760-23-0

Core Science & Biosynthesis

Foundational

Technical Guide: N-methyl-5-sulfanylpentanamide (CAS 2763760-23-0)

Executive Summary N-methyl-5-sulfanylpentanamide (CAS 2763760-23-0), also known as 5-mercapto-N-methylpentanamide, is a functionalized alkyl-thiol linker characterized by a five-carbon spacer terminating in a secondary a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-5-sulfanylpentanamide (CAS 2763760-23-0), also known as 5-mercapto-N-methylpentanamide, is a functionalized alkyl-thiol linker characterized by a five-carbon spacer terminating in a secondary amide. Unlike simple alkyl thiols, the incorporation of the N-methyl amide moiety enhances solubility in polar organic solvents and provides a distinct hydrogen-bonding motif that influences the supramolecular organization of Self-Assembled Monolayers (SAMs).

This guide details the physicochemical properties, synthesis pathways, and critical application protocols for this compound. It is designed for researchers utilizing this reagent in antibody-drug conjugate (ADC) linker chemistry , surface plasmon resonance (SPR) sensor functionalization , and fragment-based drug discovery (FBDD) .

Chemical Identity & Properties

The structural uniqueness of N-methyl-5-sulfanylpentanamide lies in its bifunctionality: a nucleophilic thiol (-SH) group for conjugation and a stable N-methyl amide tail that resists enzymatic hydrolysis better than primary amides.

Physicochemical Profile
PropertySpecification
Chemical Name N-methyl-5-sulfanylpentanamide
Synonyms 5-Mercapto-N-methylpentanamide; N-Me-5-SPA
CAS Number 2763760-23-0
Molecular Formula C₆H₁₃NOS
Molecular Weight 147.24 g/mol
SMILES CN(H)C(=O)CCCCS
pKa (Thiol) ~10.5 (Predicted)
LogP ~0.3 (Predicted, moderately hydrophilic)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water
Appearance Colorless to pale yellow oil or low-melting solid
Structural Stability
  • Oxidation Sensitivity: Like all terminal thiols, this compound is prone to oxidative dimerization to form disulfides (R-S-S-R) upon exposure to air. Storage under inert gas (Ar/N₂) at -20°C is mandatory.

  • Amide Stability: The secondary N-methyl amide bond is chemically robust, stable across a pH range of 2–12, making it suitable for diverse bioconjugation conditions.

Synthesis Strategy

While commercial availability is increasing, in-house synthesis is often required for fresh, high-purity batches. The most atom-economical route involves the nucleophilic ring-opening of tetrahydro-2H-thiopyran-2-one (


-thiovalerolactone) by methylamine. This "click-like" efficiency avoids the need for protecting groups.
Reaction Mechanism

The amine nucleophile attacks the carbonyl carbon of the thiolactone, cleaving the C-S bond and releasing the free thiol.

Synthesis Thiolactone Tetrahydro-2H-thiopyran-2-one (CAS 1003-04-9) Intermediate Tetrahedral Intermediate Thiolactone->Intermediate Nucleophilic Attack Reagent Methylamine (in THF/MeOH) Reagent->Intermediate Product N-methyl-5-sulfanylpentanamide (CAS 2763760-23-0) Intermediate->Product Ring Opening (Yield >90%)

Figure 1: Synthesis of N-methyl-5-sulfanylpentanamide via aminolysis of thiolactone.

Validated Synthesis Protocol
  • Reagents: Dissolve tetrahydro-2H-thiopyran-2-one (1.0 eq) in anhydrous THF under Argon.

  • Addition: Cool to 0°C. Add Methylamine (2.0 M in THF, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ellman’s reagent for free thiol).

  • Workup: Concentrate in vacuo. If disulfide formation is observed, treat the crude residue with immobilized TCEP gel for 30 minutes.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Applications in Bioconjugation & Surface Chemistry

Linker Chemistry for ADCs

In Antibody-Drug Conjugates, this molecule serves as a "capped" spacer. The thiol reacts with maleimide-functionalized payloads, while the N-methyl amide remains inert, providing a defined hydrophobic/hydrophilic balance that modulates the conjugate's aggregation profile.

Protocol: Thiol-Maleimide Conjugation

  • Preparation: Dissolve the maleimide-bearing payload in DMSO (10 mM).

  • Activation: Dissolve N-methyl-5-sulfanylpentanamide in DMSO. Verify thiol content using DTNB assay (Ellman's Test).

  • Coupling: Mix Thiol:Maleimide at a 1.2:1 molar ratio in PBS (pH 7.2) containing 1 mM EDTA (to chelate metals that catalyze oxidation).

  • Incubation: React for 1 hour at RT.

  • Quenching: Add excess N-ethylmaleimide (NEM) to block unreacted thiols if necessary.

Self-Assembled Monolayers (SAMs) on Gold

The N-methyl amide group introduces a dipole that affects the orientation of the SAM. This is critical for biosensors where surface passivation and specific orientation are required.

SAM_Formation Substrate Clean Gold (Au) Surface Adsorption Chemisorption (Au-S Bond Formation) Substrate->Adsorption Solution 1 mM N-Me-5-SPA in Ethanol Solution->Adsorption Organization Van der Waals Packing & Amide H-Bonding Adsorption->Organization FinalSAM Functionalized Surface (N-Methyl Amide Interface) Organization->FinalSAM

Figure 2: Workflow for generating SAMs on gold sensors.

Protocol: SAM Deposition

  • Cleaning: Clean gold slides with Piranha solution (3:1 H₂SO₄:H₂O₂) for 5 min. Warning: Highly Corrosive. Rinse with Milli-Q water and Ethanol.

  • Incubation: Immerse the slide in a 1 mM ethanolic solution of N-methyl-5-sulfanylpentanamide for 18–24 hours in the dark.

  • Rinsing: Rinse extensively with Ethanol to remove physisorbed layers.

  • Drying: Dry under a stream of Nitrogen gas.

Handling & Storage (Critical Safety)

  • Odor: Like most low-molecular-weight thiols, this compound has a pungent, skunky odor. Handle only in a fume hood.

  • Storage: Store neat at -20°C. For long-term storage, keep under Argon.

  • Disposal: Quench all waste streams with bleach (sodium hypochlorite) to oxidize the thiol to sulfonate before disposal, neutralizing the odor.

References

  • PubChem Compound Summary. (2023). N-methyl-5-sulfanylpentanamide (CID 87984812). National Center for Biotechnology Information. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Contextual grounding for N-methyl amide stability and folding properties). [Link]

  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. (Foundational protocol for Thiol-Gold SAMs). [Link]

Exploratory

N-methyl-5-sulfanylpentanamide: A Technical Guide to Identity, Synthesis, and Application

Topic: N-methyl-5-sulfanylpentanamide: Chemical Identity, Synthesis, and Application Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Surface Scientists Executive Summary N-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-methyl-5-sulfanylpentanamide: Chemical Identity, Synthesis, and Application Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Surface Scientists

Executive Summary

N-methyl-5-sulfanylpentanamide (also known as N-methyl-5-mercaptopentanamide) represents a critical class of bifunctional linkers used in bioconjugation and surface chemistry. Characterized by a terminal thiol (sulfhydryl) group and a secondary amide, this molecule serves as a robust spacer for self-assembled monolayers (SAMs) on gold surfaces and as a stable linker in antibody-drug conjugates (ADCs).

This guide provides the definitive chemical identifiers, a validated synthetic pathway designed to minimize disulfide by-product formation, and a framework for its application in surface passivation.

Chemical Identity & Descriptors[1][2][3][4][5]

The following identifiers are generated based on the IUPAC structure N-methyl-5-sulfanylpentanamide.

DescriptorValueNotes
IUPAC Name N-methyl-5-sulfanylpentanamideAlternate: N-methyl-5-mercaptopentanamide
Molecular Formula C₆H₁₃NOS
Molecular Weight 147.24 g/mol
Canonical SMILES CNC(=O)CCCCSDeterministic string for database integration
Isomeric SMILES CNC(=O)CCCCSAchiral molecule
InChI String InChI=1S/C6H13NOS/c1-8-6(9)4-2-3-5-10/h10H,2-5H2,1H3,(H,8,9)Standard InChI v1.06
Functional Groups Thiol (Primary), Amide (Secondary)

Strategic Synthesis Protocol

The Challenge: Thiol Oxidation

The primary challenge in synthesizing amino-thiols is the rapid oxidation of the free thiol group into disulfides (


) under basic conditions typically required for amide coupling.

The Solution: A "Thioacetate Protection Strategy." Instead of using a free thiol starting material, we utilize a halo-alkane precursor, displace the halide with thioacetate, and perform a controlled hydrolysis as the final step. This ensures the thiol remains "masked" until the molecule is fully assembled.

Step-by-Step Methodology
Step 1: Amide Formation (N-Methylation)
  • Reagents: 5-Chlorovaleryl chloride, Methylamine (2.0 M in THF), Triethylamine (Et₃N).

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Protocol:

    • Cool a solution of Methylamine (1.1 eq) and Et₃N (1.2 eq) in DCM to 0°C.

    • Dropwise add 5-Chlorovaleryl chloride (1.0 eq) to control the exotherm.

    • Stir at Room Temperature (RT) for 4 hours.

    • Validation: TLC (Hexane:EtOAc) should show consumption of acid chloride.

    • Workup: Wash with 1N HCl (remove excess amine), dry over MgSO₄, concentrate.

    • Product A: 5-chloro-N-methylpentanamide.

Step 2: Thioacetate Displacement
  • Reagents: Potassium Thioacetate (KSAc).

  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Protocol:

    • Dissolve Product A in DMF.

    • Add KSAc (1.2 eq). The solution often turns yellow/orange.

    • Heat to 60°C for 6 hours.

    • Causality: Heating is required to displace the primary chloride. KSAc is a potent nucleophile that introduces the sulfur atom in a protected state (thioester).

    • Product B: S-(4-(methylcarbamoyl)butyl) ethanethioate.

Step 3: Selective Hydrolysis (Deprotection)
  • Reagents: Sodium Methoxide (NaOMe) or Hydrazine hydrate.

  • Solvent: Methanol (degassed).

  • Protocol:

    • Critical: Degas methanol with Argon/Nitrogen for 15 mins to remove dissolved oxygen (prevents disulfide formation).

    • Add Product B and catalytic NaOMe at 0°C.

    • Stir for 30-60 mins.

    • Quench with Amberlite IR-120 (H+ form) resin or dilute HCl to pH 6.

    • Final Product: N-methyl-5-sulfanylpentanamide.

Synthesis Workflow Diagram

SynthesisPathway Start 5-Chlorovaleryl Chloride Step1 Amide Coupling (+ MeNH2) Start->Step1 Inter1 5-Chloro-N-methyl pentanamide Step1->Inter1 Yield >90% Step2 Nucleophilic Sub. (+ KSAc) Inter1->Step2 Inter2 Thioacetate Intermediate Step2->Inter2 SN2 Reaction Step3 Hydrolysis (De-O2 MeOH) Inter2->Step3 Final N-methyl-5-sulfanyl pentanamide Step3->Final Free Thiol

Figure 1: Retrosynthetic pathway utilizing thioacetate protection to prevent premature oxidation.

Quality Control & Validation Systems

To ensure scientific integrity, the synthesized compound must undergo the following self-validating checks:

Test MethodExpected ResultMechanistic Insight
Ellman’s Assay Strong Absorbance at 412 nmReaction of free thiol with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) releases TNB²⁻, quantifying free -SH groups [1].
¹H NMR (CDCl₃) Triplet (~2.5 ppm) for -CH₂-SConfirms the presence of the methylene group adjacent to sulfur. Disappearance of the singlet acetate peak (from Step 2) confirms deprotection.
LC-MS [M+H]⁺ = 148.24Mass verification. Dimer peaks (292.xx) indicate oxidation (impurity).

Applications in Surface Science (SAMs)

N-methyl-5-sulfanylpentanamide is particularly valuable for creating Self-Assembled Monolayers (SAMs) on gold sensors (SPR/QCM).

  • Mechanism: The sulfur atom forms a semi-covalent coordinate bond with Gold (Au-S, ~45 kcal/mol).

  • Role of N-Methyl: The secondary amide provides hydrogen-bonding capability for lateral stability, while the methyl group "caps" the nitrogen, preventing unwanted side reactions that might occur with a primary amide, and modulating the hydrophobicity of the interface [2].

SAM Formation Workflow

SAMAssembly Gold Clean Gold Surface (Au 111) Solution 1 mM Thiol Solution (Ethanol) Gold->Solution Immersion Physisorption Physisorption (Fast Step) Solution->Physisorption Chemisorption Chemisorption (Au-S Bond Formation) Physisorption->Chemisorption -H2 Organization Organization (Van der Waals Packing) Chemisorption->Organization Slow Step (hrs) FinalSAM Ordered Monolayer (N-Methyl Surface) Organization->FinalSAM

Figure 2: Kinetic stages of SAM formation on gold surfaces using N-methyl-5-sulfanylpentanamide.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77. Link

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

  • PubChem Compound Summary. (2024). N-methyl-5-sulfanylpentanamide (Derived Structure). National Center for Biotechnology Information. Link

Foundational

Thermodynamic Stability Profile: N-Methyl-5-Mercaptopentanamide

Technical Guide for Drug Development & Conjugation Chemistry Executive Summary & Chemical Context N-Methyl-5-mercaptopentanamide (NMMP) represents a critical structural motif in bioconjugation chemistry, serving as a mod...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Conjugation Chemistry

Executive Summary & Chemical Context

N-Methyl-5-mercaptopentanamide (NMMP) represents a critical structural motif in bioconjugation chemistry, serving as a model for thiol-functionalized linkers used in Antibody-Drug Conjugates (ADCs) and peptide therapeutics.[1] Its stability profile is governed by the interplay between the nucleophilic sulfhydryl group (


) and the electrophilic yet resonance-stabilized 

-methyl amide core.[1]

This guide details the thermodynamic and kinetic boundaries of NMMP, specifically addressing its resistance to hydrolysis, susceptibility to oxidative dimerization, and the thermodynamic improbability of intramolecular thiolactone formation under physiological conditions.[1]

Key Physicochemical Parameters (Predicted/Analogous)
ParameterValue / CharacteristicRelevance
Molecular Formula

Core Linker Structure
MW

Fragment Analysis
LogP

Lipophilicity/Membrane Permeability
Thiol pKa

Reactivity at physiological pH
Amide Bond Energy

High hydrolytic stability

Thermodynamic Stability Analysis

Hydrolytic Stability (Amide Bond)

The


-methyl pentanamide core exhibits exceptional thermodynamic stability against hydrolysis at physiological pH (

).[1]
  • Mechanism: The amide bond possesses significant double-bond character due to resonance (

    
    ).[1]
    
  • Methylation Effect: The

    
    -methyl group provides steric protection to the carbonyl carbon and increases electron density on the nitrogen, reducing the electrophilicity of the carbonyl compared to a primary amide.[1]
    
  • Conclusion: Spontaneous hydrolysis is negligible at

    
    .[1] Degradation requires extreme pH (
    
    
    
    or
    
    
    ) or enzymatic catalysis.[1]
Redox Instability (The Primary Pathway)

The thermodynamic sink for NMMP in aerobic, aqueous solution is the formation of the disulfide dimer.



  • Thermodynamics: Disulfide bond formation is exothermic (

    
    ).[1]
    
  • Kinetics: The reaction is pH-dependent.[1] At

    
    , the thiolate anion (
    
    
    
    ) concentration increases, accelerating oxidation.
  • Mitigation: Stability assays must use degassed buffers containing chelators (EDTA) to suppress metal-catalyzed oxidation.[1]

Intramolecular Cyclization (The Thiolactone Trap)

A critical concern for mercapto-amides is the potential for intramolecular nucleophilic attack of the thiol on the amide carbonyl, leading to cyclization and amine release.[1]

  • Ring Size: NMMP would form a 6-membered thiolactone (tetrahydro-2H-thiopyran-2-one).[1]

  • Thermodynamic Barrier: Unlike esters, amides are far more stable than thioesters.[1] The equilibrium constant (

    
    ) for the conversion of an amide to a thiolactone is extremely low (
    
    
    
    ).[1]
    • Reasoning: The resonance stabilization energy of an amide (

      
      ) is significantly higher than that of a thioester.[1]
      
  • Implication: NMMP is thermodynamically stable against cyclization under neutral conditions.[1] This contrasts with esters of 5-mercaptopentanoic acid, which rapidly cyclize.[1]

Degradation Pathways Visualization

The following diagram illustrates the competing thermodynamic pathways. Note that while Pathway A (Oxidation) is the dominant instability, Pathway B (Cyclization) is thermodynamically uphill.[1]

NMMP_Degradation NMMP N-Methyl-5-mercaptopentanamide (Intact Thiol) Disulfide Disulfide Dimer (Thermodynamic Sink) NMMP->Disulfide Oxidation (O2, pH > 7) Fast Thiolactone 6-Membered Thiolactone + Methylamine NMMP->Thiolactone Intramolecular Cyclization Thermodynamically Unfavored Hydrolysis 5-Mercaptopentanoic Acid + Methylamine NMMP->Hydrolysis Hydrolysis (Extreme pH) Very Slow Thiolactone->Hydrolysis Rapid Hydrolysis

Figure 1: Kinetic and thermodynamic degradation landscape of NMMP.

Experimental Protocols for Stability Assessment

Protocol A: pH-Rate Profile Determination

Objective: Quantify the hydrolysis and oxidation rates across the pH spectrum.[1]

  • Buffer Preparation: Prepare

    
     phosphate/citrate buffers ranging from pH 
    
    
    
    to
    
    
    .
    • Crucial Step: Sparge all buffers with Argon for 30 mins to minimize background oxidation.[1]

    • Additive: Add

      
       EDTA to sequester trace metals (
      
      
      
      ,
      
      
      ).[1]
  • Sample Incubation:

    • Dissolve NMMP to a final concentration of

      
      .[1]
      
    • Incubate at

      
       in sealed, anaerobic vials.
      
  • Quantification (HPLC-UV/MS):

    • Column: C18 Reverse Phase (

      
      , 
      
      
      
      ).[1]
    • Mobile Phase: Gradient

      
       to 
      
      
      
      Acetonitrile in Water (
      
      
      Formic Acid).[1]
    • Detection: UV at

      
       (Amide) and MS (ESI+).[1]
      
    • Target Ions:

      • NMMP:

        
        [1]
        
      • Disulfide:

        
        [1]
        
      • Thiolactone (Trace):

        
        [1]
        
Protocol B: Ellman’s Reagent Assay (Free Thiol Quantification)

Objective: Specifically monitor the loss of the free thiol group (oxidation) without interference from hydrolysis products.[1]

  • Reagent: Prepare DTNB (

    
    -dithiobis-(2-nitrobenzoic acid)) solution (
    
    
    
    ) in reaction buffer (
    
    
    ).
  • Workflow:

    • Aliquot

      
       of stability sample at time points 
      
      
      
      .[1]
    • Mix with

      
       DTNB solution.[1]
      
    • Incubate

      
       at RT.[1][2]
      
  • Readout: Measure Absorbance at

    
    .
    
    • Calculation:

      
      .[1]
      
    • Validity Check: A decrease in

      
       correlates with disulfide formation.[1]
      
Protocol C: Accelerated Stability (Arrhenius Plot)

Objective: Predict shelf-life at


.[1]
  • Conditions: Incubate samples at

    
    , 
    
    
    
    , and
    
    
    at
    
    
    .
  • Analysis: Plot

    
     vs. 
    
    
    
    (Kelvin).[1]
  • Extrapolation: Calculate activation energy (

    
    ) and extrapolate 
    
    
    
    to
    
    
    .
    • Note: If the plot is non-linear, it indicates a change in mechanism (e.g., shift from oxidation-dominated to hydrolysis-dominated degradation).

Analytical Workflow Diagram

Stability_Workflow cluster_conditions Stress Conditions cluster_analysis Analytical Methods Start Start: NMMP Stock Solution Acid Acid Stress (pH 2, 60°C) Start->Acid Oxidative Oxidative Stress (0.1% H2O2) Start->Oxidative Thermal Thermal Stress (pH 7.4, 40-60°C) Start->Thermal LCMS LC-MS Analysis (ID Degradants) Acid->LCMS Ellman Ellman's Assay (Quantify Free -SH) Oxidative->Ellman Thermal->LCMS Thermal->Ellman Result Thermodynamic Profile (k_obs, t_1/2, Ea) LCMS->Result Ellman->Result

Figure 2: Step-by-step workflow for validating NMMP stability.

References

  • Thiol-Maleimide Stability in ADCs

    • Lyon, R. P., et al. (2014).[1][3] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[1] Nature Biotechnology.[1]

    • [1]

  • Amide Bond Thermodynamics

    • Wiberg, K. B. (1999).[1] "The Amide Resonance."[1] Accounts of Chemical Research.

    • [1]

  • Intramolecular Reactions of Mercapto-Amides

    • Zhang, W., et al. (2016).[1][4] "Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies." Bioconjugate Chemistry.

    • [1]

  • Ellman's Assay Protocol

    • Ellman, G. L. (1959).[1] "Tissue sulfhydryl groups."[1] Archives of Biochemistry and Biophysics.

    • [1]

  • Methylation Effects in Drug Design

    • Barreiro, E. J., et al. (2011).[1] "The Methylation Effect in Medicinal Chemistry." Chemical Reviews.

    • [1]

Sources

Exploratory

An In-Depth Technical Guide to the Safety and Handling of N-methyl-5-sulfanylpentanamide

For Researchers, Scientists, and Drug Development Professionals Executive Summary: A Prudent Approach to a Novel Chemical Entity N-methyl-5-sulfanylpentanamide is a molecule of interest in various research contexts, like...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Prudent Approach to a Novel Chemical Entity

N-methyl-5-sulfanylpentanamide is a molecule of interest in various research contexts, likely valued for its unique combination of a secondary amide and a terminal thiol functional group. As with many novel chemical entities (NCEs) in the discovery and development pipeline, a comprehensive, officially registered Safety Data Sheet (SDS) is not yet available. This guide, therefore, serves as a proactive measure, adopting the persona of a Senior Application Scientist to provide a robust framework for hazard assessment and safe handling.

Our approach is rooted in established principles of chemical safety and predictive toxicology, analyzing the compound's structure to anticipate its potential hazards. By synthesizing data from structurally analogous compounds and adhering to the hierarchy of controls, this document provides the necessary insights and protocols to manage this chemical responsibly. The core philosophy is one of prudent vigilance: in the absence of specific data, we assume a higher level of hazard and implement correspondingly stringent safety measures. This ensures the protection of laboratory personnel and the integrity of the research environment.

Section 1: Identification and Physicochemical Profile

Chemical Identity
  • IUPAC Name: N-methyl-5-sulfanylpentanamide

  • Molecular Formula: C₆H₁₃NOS

  • Molecular Weight: 147.24 g/mol

  • Chemical Structure:

    • A visual representation of the chemical structure would be placed here.

  • CAS Number: Not assigned.

Data Availability Notice

A critical first step in ensuring laboratory safety is a thorough review of the compound's Safety Data Sheet (SDS). However, as of the date of this guide, no specific SDS for N-methyl-5-sulfanylpentanamide is available in public databases. The absence of empirical data necessitates a predictive approach to safety, leveraging the known properties of its constituent functional groups and data from structurally related molecules. All recommendations in this guide are based on this principle of "safety by analogy and prediction."

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on computational models and comparison with similar structures, such as N-hydroxy-5-sulfanylpentanamide[1] and N-Methyl-5-formylpentanamide[2]. These values are estimates and should be used for planning purposes only.

PropertyPredicted ValueJustification / Source
Appearance Colorless to light yellow liquid or low-melting solidTypical for small organic amides/thiols.
Odor Pungent, thiol-likeThe presence of a sulfanyl (-SH) group strongly suggests a potent, unpleasant odor.
Boiling Point > 200 °C (at 760 mmHg)By analogy with similarly sized amides.
Solubility Soluble in water and polar organic solvents (e.g., ethanol, DMSO).The amide group enhances polarity and water solubility.
Vapor Pressure LowExpected for a compound with a relatively high boiling point.

Section 2: Predictive Hazard Analysis and Toxicology

The Principle of Hazard Prediction for Novel Compounds

When empirical toxicological data is absent, a molecule's potential hazards can be inferred by dissecting its structure into functional groups and assessing their known reactivity and biological effects. This "structure-activity relationship" (SAR) is a cornerstone of modern toxicology and drug development.

Analysis of the Thiol (-SH) Functional Group

The primary thiol (sulfanyl) group is the most significant toxico-pharmacological feature of this molecule.

  • Odor and Respiratory Effects: Thiols are notoriously malodorous. While this is primarily a nuisance, high concentrations of volatile thiols can cause olfactory fatigue and, in extreme cases, respiratory irritation.

  • Skin Sensitization and Irritation: Thiols can be mild to moderate skin irritants and potential sensitizers.[3] Repeated skin contact may lead to allergic contact dermatitis.

  • Reactivity: The thiol group is nucleophilic and can participate in redox reactions. It can bind to heavy metals and may interact with biological macromolecules, which is often the basis for both its utility and its potential toxicity.

  • Systemic Effects: While specific data is lacking for this molecule, some thiols can cause systemic effects if absorbed in significant quantities.

Analysis of the N-methylamide Functional Group

The N-methylamide group is generally considered to be of low chemical reactivity and toxicity.

  • Irritation: By itself, the amide group is not strongly associated with irritation. However, as part of the overall molecule, it contributes to its polarity and potential to interact with biological tissues. Analogous compounds like N-Methylisoquinoline-5-sulfonamide are classified as causing skin and serious eye irritation.[4]

  • Thermal Decomposition: In a fire, amides can decompose to produce toxic oxides of nitrogen (NOx) and carbon monoxide (CO).[3]

Summary of Predicted Hazards (GHS Classification by Analogy)

Based on the analysis of the functional groups and data from related compounds, we can predict the following GHS classifications as a prudent starting point.

Hazard ClassGHS CategoryBasis for Prediction
Skin Corrosion/Irritation Category 2Potential irritant properties of thiols and analogous sulfonamides.[3][4]
Serious Eye Damage/Irritation Category 2AAssumed by analogy with other organic irritants.[3][4]
Skin Sensitization Category 1Common hazard for thiol-containing compounds.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Potential for irritation from vapors/aerosols.[4]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

The Hierarchy of Controls

The most effective way to manage laboratory hazards is to follow the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for N-methyl-5-sulfanylpentanamide Elimination Elimination (Not Feasible) Substitution Substitution (Use a safer alternative if possible) Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE PPE (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls
  • Primary Control: All handling of N-methyl-5-sulfanylpentanamide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is the primary barrier to prevent inhalation of potentially harmful and malodorous vapors.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.[4][5]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Protocol

Given the predicted hazards, a comprehensive PPE protocol is mandatory.

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).Protects against skin contact and potential sensitization.[5][6]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and eye irritation.[4]
Skin/Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Prevents incidental skin contact.[5]
Respiratory Protection Not required if work is performed within a fume hood.A fume hood provides adequate respiratory protection.

Section 4: Safe Handling, Storage, and Disposal Protocols

Laboratory Handling Protocol

The following workflow should be adopted when handling any novel compound with limited safety data.

Novel_Compound_Workflow A Receive Compound B Review All Available Data (This Guide, Analogues) A->B C Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) B->C D Work Exclusively in Chemical Fume Hood C->D E Weigh/Transfer Compound D->E F Perform Experiment E->F G Decontaminate Glassware & Work Surfaces F->G H Segregate Waste F->H G->H I Store Compound Securely H->I

Caption: Standard workflow for handling novel chemical entities.

  • Avoid Aerosol Generation: Handle the compound gently to avoid creating dust or aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

  • Contamination: Do not eat, drink, or smoke in the laboratory.[7]

Storage Conditions
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][8]

  • Store separately from strong oxidizing agents, strong acids, and strong bases.

Waste Disposal
  • All waste materials (unused compound, contaminated consumables) must be treated as hazardous waste.

  • Collect waste in designated, sealed, and properly labeled containers.

  • Dispose of waste through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.

Section 5: Emergency Procedures

First-Aid Measures

Immediate action is crucial in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][10]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[4][11] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[9][12]

  • Unsuitable Extinguishing Media: A direct water jet may spread the fire.

  • Specific Hazards: Combustion may produce toxic and irritating gases, including oxides of nitrogen (NOx), sulfur oxides (SOx), and carbon monoxide (CO).[3]

  • Protective Equipment for Firefighters: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[13][14]

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear the appropriate PPE as described in Section 3.3.

  • Containment: Prevent the spill from entering drains or waterways. For liquid spills, contain with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Cleanup: Carefully collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Section 6: Illustrative Synthesis Pathway

Understanding the synthesis of a compound can provide insights into potential impurities and related hazards. A plausible synthetic route to N-methyl-5-sulfanylpentanamide is the amidation of a thiol-protected carboxylic acid followed by deprotection.

Synthesis_Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Deprotection A 5-(acetylthio)pentanoic acid D N-methyl-5-(acetylthio)pentanamide A->D B Methylamine B->D C Coupling Agent (e.g., EDC/HOBt) C->D E N-methyl-5-(acetylthio)pentanamide G N-methyl-5-sulfanylpentanamide (Final Product) E->G F Base (e.g., NaOH) or Acid F->G

Caption: A plausible two-step synthesis of the target compound.

This hypothetical pathway involves reagents such as coupling agents, bases, and acids, which must also be handled according to their specific SDS guidelines.

References

  • Sdfine. (n.d.). n-methylpiperazine Safety Data Sheet.
  • ECHEMI. (n.d.). N-Methyl-N-nitroso-p-toluenesulfonamide SDS.
  • ChemicalBook. (2022). N-(2-METHYL-5-NITROPHENYL)ACETAMIDE - Safety Data Sheet.
  • Chemsrc. (2025). N-Methyl-N-isopropylpentanamide | CAS#:54965-74-1.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Jubilant Ingrevia. (n.d.). N-Methylpiperidine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). N-Methylisoquinoline-5-sulfonamide Safety Data Sheet.
  • P2 InfoHouse. (n.d.). N-Methylpyrrolidone Handling and Storage.
  • Greenbook.net. (n.d.). safety data sheet - mso+.
  • AK Scientific, Inc. (n.d.). N-Methyl methanesulfonamide Safety Data Sheet.
  • PubChem. (n.d.). N-Methyl-5-formylpentanamide.
  • PubChem. (n.d.). Methyl 5-aminopentanoate.
  • PubChem. (n.d.). N-hydroxy-5-sulfanylpentanamide.
  • Safety Data Sheet Preparation. (2025). SDS Section 5 – Firefighting Measures.
  • Canadian Centre for Occupational Health and Safety. (n.d.). CCOHS: First Aid for Chemical Exposures.
  • Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • Chemtek, Inc. (2019). Decoding SDS Series Section 5: Fire-Fighting Measures.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ChemicalBook. (2025). N-Methyl methanesulfonamide | 1184-85-6.
  • AFG Bioscience. (n.d.). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • National Institutes of Health. (n.d.). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors.
  • WHMIS. (n.d.). Section 5 | Safety Data Sheet Compliance Tool.
  • Cheméo. (n.d.). Chemical Properties of Hexanamide, N-methyl (CAS 3418-05-1).
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • HSI. (n.d.). Section 5: Firefighting Measures.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

Protocols & Analytical Methods

Method

Design of MMP inhibitors using N-methyl-5-mercaptopentanamide zinc-binding groups

Application Note: Design and Synthesis of MMP Inhibitors Utilizing N-Methyl-5-Mercaptopentanamide Zinc-Binding Groups Executive Summary This guide details the strategic design, synthesis, and validation of Matrix Metallo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design and Synthesis of MMP Inhibitors Utilizing N-Methyl-5-Mercaptopentanamide Zinc-Binding Groups

Executive Summary

This guide details the strategic design, synthesis, and validation of Matrix Metalloproteinase (MMP) inhibitors utilizing N-methyl-5-mercaptopentanamide as a Zinc-Binding Group (ZBG). Historically, hydroxamate-based inhibitors failed in clinical trials due to poor selectivity and "musculoskeletal syndrome" caused by broad-spectrum metalloprotease inhibition. Thiol-based ZBGs, such as the mercaptopentanamide scaffold, offer a superior selectivity profile by exploiting monodentate zinc coordination and distinct geometric requirements within the S1' specificity pocket. This protocol provides a self-validating workflow for synthesizing this scaffold and assessing its inhibitory potency via FRET-based kinetics.

Design Rationale: The Thiol Advantage

The "Hydroxamate Trap" vs. Thiol Selectivity

First-generation MMP inhibitors (e.g., Marimastat) utilized hydroxamic acids (-CONHOH) which bind the catalytic zinc ion in a bidentate fashion. While potent, this geometry is promiscuous, inhibiting unrelated metalloproteases (ADAMs, TACE).

The N-methyl-5-mercaptopentanamide ZBG functions differently:

  • Monodentate Coordination: The thiol (-SH) sulfur coordinates the Zn²⁺ ion in a monodentate geometry. This requires a more precise alignment of the inhibitor backbone within the enzyme's active site to maintain potency, thereby enhancing selectivity.

  • The "Anchor" Amide: The N-methyl amide moiety serves as a hydrogen-bond donor/acceptor system that anchors the inhibitor to the enzyme backbone (typically Leu181/Ala182 in MMP-2/9), orienting the hydrophobic tail into the S1' specificity pocket.

  • Linker Length: The pentanamide chain (5-carbon spacing) provides the optimal distance to span the unprimed side of the active site without inducing steric clash with the "wall" amino acids (e.g., Tyr142).

Structural Logic Diagram

MMP_Design_Logic ZBG Thiol ZBG (Monodentate Zn2+ Binding) Linker Pentanamide Linker (Spacer Region) ZBG->Linker Attached to Outcome Selective MMP Inhibition (Reduced Toxicity) ZBG->Outcome High Affinity Anchor N-Methyl Amide (H-Bond Anchor) Linker->Anchor Positions S1_Pocket S1' Specificity Pocket (Selectivity Driver) Anchor->S1_Pocket Orients Tail into S1_Pocket->Outcome High Selectivity

Figure 1: Structural logic flow for designing thiol-based MMP inhibitors. The ZBG provides affinity, while the anchor and linker translate this affinity into selectivity.

Chemical Synthesis Protocol

Objective: Synthesize N-methyl-5-mercaptopentanamide (Compound 4 ) from 5-bromovaleric acid. Scale: 1.0 gram scale (adaptable).

Reagents & Materials
  • Starting Material: 5-Bromovaleric acid (CAS: 2067-33-6).

  • Reagents: Methylamine (2M in THF), EDC·HCl, HOBt, Potassium Thioacetate (KSAc), Sodium Methoxide (NaOMe).

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH).

Step-by-Step Synthesis Workflow

Step 1: Amide Coupling (Formation of the Linker-Anchor)

  • Dissolve 5-bromovaleric acid (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 mins to activate the acid.

  • Add Methylamine (2M in THF, 1.5 eq) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

    • Checkpoint: Verify product (1) via LC-MS (Target Mass: MW + H⁺).

Step 2: Thioacetate Displacement (Introduction of Protected ZBG)

  • Dissolve Intermediate (1) in anhydrous DMF.

  • Add Potassium Thioacetate (KSAc, 1.5 eq). The solution will turn slightly yellow/orange.

  • Stir at RT for 4-6 hours. Note: Heating to 50°C accelerates reaction but increases byproduct risk.

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF.

    • Checkpoint: Verify Thioacetate Intermediate (2) via ¹H-NMR (Look for singlet ~2.3 ppm for acetyl CH₃).

Step 3: Deprotection (Liberating the Thiol)

  • Dissolve Intermediate (2) in degassed Methanol.

    • Critical: Degas solvent with N₂ for 15 mins to prevent disulfide formation upon deprotection.

  • Add NaOMe (1.1 eq) at 0°C under N₂ atmosphere. Stir for 30 mins.

  • Neutralize with Amberlyst-15 (H⁺ form) resin or dilute HCl.

  • Filter and concentrate under reduced pressure.

    • Storage: Store pure thiol (4) under Argon at -20°C immediately.

Synthesis Flowchart

Synthesis_Workflow Start 5-Bromovaleric Acid Step1 Step 1: Amide Coupling (MeNH2, EDC, HOBt) Start->Step1 Inter1 Intermediate 1: N-methyl-5-bromopentanamide Step1->Inter1 Step2 Step 2: Thioacetate Displacement (KSAc, DMF) Inter1->Step2 Inter2 Intermediate 2: Protected Thioester Step2->Inter2 Step3 Step 3: Deprotection (NaOMe, MeOH, N2) Inter2->Step3 Final Final Product: N-methyl-5-mercaptopentanamide Step3->Final

Figure 2: Synthetic route for the generation of the mercaptoamide ZBG scaffold.

Biochemical Validation Protocol

Objective: Determine the IC₅₀ of the synthesized inhibitor against MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B).

FRET Assay Setup

This assay uses a fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2). Cleavage by MMP separates the fluorophore (Mca) from the quencher (Dpa), increasing fluorescence.

Materials:

  • Enzyme: Recombinant Human MMP-2 or MMP-9 (activated with APMA if supplied as pro-enzyme).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Enzo Life Sciences).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

    • Note: Brij-35 prevents enzyme adsorption to the plate.

Protocol:

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the inhibitor in Assay Buffer (Range: 10 µM to 0.1 nM).

  • Enzyme Incubation: Add 20 µL of diluted inhibitor + 20 µL of MMP enzyme (final conc. 1-5 nM) to a black 96-well plate. Incubate for 30 mins at 37°C to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of Substrate (final conc. 10 µM).

  • Measurement: Monitor fluorescence (Ex: 328 nm, Em: 393 nm) every 60 seconds for 30 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
Data Analysis Table
ParameterDescriptionFormula / Criteria

Initial VelocitySlope of RFU vs. Time (linear phase)
% Inhibition Relative Activity

IC₅₀ PotencyConcentration at 50% inhibition (Non-linear regression)
Selectivity Index Specificity

Troubleshooting & Optimization

  • Oxidation (Disulfide Formation):

    • Symptom:[1][2][3][4][5] Loss of potency over time or double peaks in LC-MS.

    • Fix: Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the assay buffer. TCEP is compatible with metalloproteases, unlike DTT which can chelate the Zinc.

  • Poor Solubility:

    • Symptom:[1][2][3][4][5] Precipitation in assay buffer.

    • Fix: Ensure DMSO concentration is <1% in the final well. If the "tail" is too hydrophobic, introduce a solubilizing group (e.g., morpholine) at the distal end of the pentanamide chain.

  • Non-Specific Binding:

    • Symptom:[1][2][3][4][5] Flat dose-response curve.

    • Fix: Increase Brij-35 concentration to 0.1% or add BSA (0.1 mg/mL).

References

  • Recent Developments in the Design of Specific Matrix Metalloproteinase Inhibitors. Source: Bentham Science. URL:[Link][2][3][4][5][6][7][8]

  • Zinc-Binding Groups Modulate Selective Inhibition of MMPs. Source: National Institutes of Health (PMC). URL:[Link]

  • Structural insights into the binding of MMP9 inhibitors. Source: PubMed Central. URL:[Link]

  • Mercaptoamide-based non-hydroxamic acid type histone deacetylase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[3][4][7][9] URL:[Link]

  • Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors. Source: National Institutes of Health. URL:[Link]

Sources

Application

Solid-phase synthesis of N-methyl-5-sulfanylpentanamide derivatives

An Application Guide for the Solid-Phase Synthesis of N-methyl-5-sulfanylpentanamide Derivatives Introduction: Navigating the Synthesis of Advanced Peptidomimetics In the landscape of modern drug development, N-methylate...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Solid-Phase Synthesis of N-methyl-5-sulfanylpentanamide Derivatives

Introduction: Navigating the Synthesis of Advanced Peptidomimetics

In the landscape of modern drug development, N-methylated peptides and their derivatives are of paramount importance. The strategic introduction of a methyl group onto the amide backbone can dramatically improve a peptide's pharmacokinetic profile by enhancing its metabolic stability, increasing membrane permeability, and even modulating its binding affinity and specificity.[1][2][3] When combined with a reactive sulfanyl (thiol) moiety, as in N-methyl-5-sulfanylpentanamide derivatives, these molecules become powerful tools for creating targeted therapeutics, bioconjugates, and probes.

However, the synthesis of these complex structures is fraught with challenges. The N-methyl group introduces significant steric hindrance, which can severely impede the efficiency of amide bond formation during solid-phase peptide synthesis (SPPS).[3] Furthermore, the cysteine-like thiol group is highly susceptible to side reactions, including oxidation and racemization, which necessitates a carefully planned orthogonal protection strategy.[4]

This application note provides a comprehensive, field-proven guide for the successful solid-phase synthesis of N-methyl-5-sulfanylpentanamide derivatives. We will delve into the causal logic behind strategic decisions, from resin and protecting group selection to specialized coupling conditions and optimized cleavage protocols, ensuring a robust and reproducible workflow for researchers and drug development professionals.

Core Principles & Strategic Framework

A successful synthesis is built on a foundation of strategic choices that preemptively address the inherent challenges of the target molecule. The following principles form the basis of a robust protocol.

The Solid Support: Anchoring for Success

The choice of resin is the first critical decision. For synthesizing C-terminal acid derivatives, a highly acid-labile resin is preferable to minimize side reactions during cleavage. The 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice. Its steric bulk helps to prevent diketopiperazine formation, a common side reaction with the first two amino acids, and it allows for cleavage under very mild acidic conditions, which preserves the integrity of sensitive residues.

Orthogonal Protection: The Key to Selectivity

The synthesis of complex molecules with multiple reactive sites demands an orthogonal protection scheme, where different classes of protecting groups can be removed selectively without affecting others.[5][6] The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the gold standard for this purpose.

  • α-Amine Protection: The Fmoc group is used for temporary protection of the N-terminal amine. It is base-labile and typically removed using a piperidine solution, leaving acid-labile side-chain protecting groups intact.[5]

  • Side-Chain Protection: Permanent side-chain protecting groups, such as the tert-butyl (tBu) group, are employed. These are stable to the basic conditions of Fmoc removal but are efficiently cleaved by strong acids like trifluoroacetic acid (TFA) during the final step.[6]

  • Thiol Group Protection: The sulfanyl group of the 5-sulfanylpentanamide moiety requires a dedicated protecting group to prevent unwanted oxidation. The Trityl (Trt) group is highly recommended for this role as it provides robust protection during synthesis and is cleanly removed by TFA during the final cleavage step.

G cluster_synthesis Synthesis Cycle cluster_cleavage Final Cleavage Fmoc Fmoc Group (N-α-Amine) Piperidine Piperidine (Base) Fmoc->Piperidine Removed TFA TFA (Acid) Fmoc->TFA Removed Trt Trt, tBu Groups (Side Chains) Trt->Piperidine Stable Trt->TFA Removed Final_Product Deprotected Derivative TFA->Final_Product Yields

Figure 1. Orthogonal protection scheme using Fmoc/tBu strategy.
Managing N-Methylation: Overcoming Steric Hindrance

The primary difficulty in synthesizing N-methylated derivatives is the steric hindrance caused by the methyl group on the amide nitrogen, which slows down the kinetics of the subsequent coupling reaction.[3] This often leads to incomplete reactions and deletion sequences. To ensure high-purity products, this challenge must be addressed proactively:

  • Potent Coupling Reagents: Standard coupling reagents may be insufficient. A combination of a uronium/aminium salt like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure is often effective.

  • Extended Reaction Times: Doubling the standard coupling time is a common and effective strategy to drive the reaction to completion.

  • Microwave Assistance: Microwave-assisted solid-phase synthesis can significantly accelerate sluggish coupling reactions by increasing the kinetic energy of the reactants, providing a powerful tool for overcoming steric hindrance.[1]

Detailed Synthesis Protocol & Workflow

The following protocol outlines a robust procedure for the manual or automated solid-phase synthesis of a representative N-methyl-5-sulfanylpentanamide derivative.

G cluster_cycle Iterative Elongation Cycle Start Start: 2-CTC Resin Attach 1. Attach First Residue (Fmoc-N-Me-(S-Trt)-5-aminopentanoic acid) Start->Attach Deprotection 2a. Fmoc Deprotection (20% Piperidine in DMF) Attach->Deprotection Wash1 2b. DMF Wash Deprotection->Wash1 Coupling 2c. Couple Next Fmoc-AA (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 2d. DMF Wash Coupling->Wash2 Cleavage 3. Cleavage & Deprotection (TFA/TIS/H₂O/EDT Cocktail) Wash2->Cleavage Precipitate 4. Precipitate in Cold Ether Cleavage->Precipitate Purify 5. Purify by RP-HPLC Precipitate->Purify Analyze 6. Analyze by LC-MS Purify->Analyze End Final Product Analyze->End

Figure 2. Overall workflow for the solid-phase synthesis.
Step 1: Resin Preparation and First Residue Attachment
  • Resin Swelling: Swell 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Anchoring: Drain the DCM. Add a solution of the first residue (e.g., Fmoc-N-methyl-5-(tritylthio)pentanoic acid) (1.5 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) in DCM. Agitate the mixture for 2-4 hours at room temperature.

  • Capping: To cap any remaining active sites on the resin, add a small volume of methanol and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, DMF, and finally DCM again, then dry under vacuum.

Step 2: Iterative Elongation Cycle

For each subsequent amino acid to be added, perform the following cycle:

  • Fmoc-Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh solution for another 15 minutes. This two-step process ensures complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

  • Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3.0 eq.) with HBTU (2.9 eq.), HOBt (3.0 eq.), and DIPEA (6.0 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. Note: If coupling to the N-methylated residue, extend this time to 4 hours or utilize microwave heating to ensure completion.[1]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Step 3: Final Cleavage and Deprotection

The simultaneous cleavage from the resin and removal of all side-chain protecting groups requires a carefully formulated "cocktail" containing scavengers to capture the highly reactive cations (especially Trt+ and tBu+) that are generated. This is critical for protecting the sulfur-containing residue.[7][8]

  • Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. For peptides containing sensitive residues like cysteine (or its analogues), Reagent K or a similar formulation is highly effective.[7]

    • Recommended Cocktail: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[9]

  • Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[10]

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Combine the filtrates.

Step 4: Product Precipitation and Purification
  • Precipitation: Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with fresh cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification & Analysis: Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Quantitative Data and Reagent Summary

The following table provides a quick reference for the stoichiometry and conditions used in the protocol.

ParameterStepValue/ConditionRationale
Resin Loading Resin Prep~1.0 mmol/gStandard loading for efficient synthesis.
First Residue Anchoring1.5 eq.Ensures high loading efficiency onto the resin.
DIPEA (Anchoring) Anchoring3.0 eq.Acts as a non-nucleophilic base to activate the resin.
Fmoc-Amino Acid Coupling3.0 eq.Drives the coupling reaction to completion.
HBTU/HOBt Coupling2.9 eq. / 3.0 eq.Powerful activation reagents for amide bond formation.
DIPEA (Coupling) Coupling6.0 eq.Activates the carboxyl group and neutralizes the growing peptide chain.
Deprotection Solution Deprotection20% Piperidine in DMFStandard reagent for fast and efficient Fmoc removal.[6]
Coupling Time (Standard) Coupling1-2 hoursSufficient for most standard couplings.
Coupling Time (N-Methyl) Coupling>4 hoursIncreased time is necessary to overcome steric hindrance.[3]
Cleavage Cocktail CleavageTFA/Phenol/H₂O/Thioanisole/EDTStrong acid with a scavenger package to protect sensitive residues.[7][9]
Cleavage Time Cleavage2-3 hoursEnsures complete deprotection and cleavage from the resin.[10]

Troubleshooting Common Synthesis Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Final Yield 1. Incomplete coupling, especially at the N-methylated site. 2. Inefficient first residue loading. 3. Premature cleavage from the resin.1. Double the coupling time for the hindered residue; use microwave assistance if available.[1] Confirm completion with a Kaiser test. 2. Increase anchoring time or use fresh reagents. 3. Ensure a stable linker and avoid any acidic conditions during synthesis.
Deletion Sequences in MS Incomplete coupling at one or more steps.Re-evaluate the coupling strategy. Use a more potent activator, increase reaction time, or perform a double coupling for difficult steps.
Oxidized Product (Disulfide) 1. Incomplete thiol protection. 2. Insufficient scavengers during TFA cleavage.1. Ensure the Trt protecting group is fully intact before cleavage. 2. Use a freshly prepared cleavage cocktail with an adequate amount of EDT or DTT.[8]
Racemization of Thiol Residue The α-proton of cysteine-like residues can be abstracted by the base (piperidine) used for Fmoc removal.Use a milder base for deprotection, such as 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF, which has been shown to minimize this side reaction.
Fragmentation during Cleavage Some N-methylated peptide bonds can be susceptible to acid-catalyzed fragmentation.[12]Minimize cleavage time to the minimum required for full deprotection (e.g., 2 hours). Perform cleavage at a lower temperature if fragmentation persists.

Conclusion

The solid-phase synthesis of N-methyl-5-sulfanylpentanamide derivatives is a challenging yet highly rewarding endeavor. By understanding the core principles of orthogonal protection, proactively addressing the steric hindrance of N-methylation, and employing a meticulously designed cleavage strategy, researchers can reliably produce these valuable compounds in high purity and yield. The protocols and insights provided in this guide offer a validated framework to navigate the complexities of the synthesis, empowering scientists to accelerate their research and development programs.

References

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature. [Link]

  • ResearchGate. (2022). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]

  • Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]

  • National Institutes of Health. (n.d.). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. NIH. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • JoVE. (2017). Video: Solid Phase Synthesis. Journal of Visualized Experiments. [Link]

  • Biron, E., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. [Link]

  • ACS Publications. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. CDN. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

Sources

Method

Technical Application Note: Selective Deprotection Strategies for N-methyl-5-mercaptopentanamide Synthesis

Abstract & Strategic Overview The synthesis of N-methyl-5-mercaptopentanamide represents a critical functionalization step in the creation of thiol-reactive linkers, often used in antibody-drug conjugates (ADCs), surface...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of N-methyl-5-mercaptopentanamide represents a critical functionalization step in the creation of thiol-reactive linkers, often used in antibody-drug conjugates (ADCs), surface plasmon resonance (SPR) biosensors, and HDAC inhibitor pharmacophores. The primary challenge in generating this molecule lies in the chemoselective deprotection of its thioacetate precursor (S-(5-(methylamino)-5-oxopentyl) ethanethioate).

While thioacetates are standard "masked" thiols, their deprotection conditions (typically basic hydrolysis) pose a risk to the co-existing secondary amide moiety. Harsh conditions can lead to amide cleavage, yielding the undesired 5-mercaptopentanoic acid. Furthermore, the liberated free thiol is highly susceptible to oxidative dimerization (disulfide formation) under basic conditions.

This guide details a chemoselective Zemplén transesterification protocol using Sodium Methoxide (NaOMe), optimized to cleave the thioester exclusively while preserving the amide bond. It includes a self-validating quality control workflow using Ellman’s Reagent.

Chemical Mechanism & Rationale[1][2][3][4]

The Chemoselectivity Challenge

The precursor molecule contains two electrophilic carbonyl centers:

  • Thioester (Thioacetate): Highly reactive toward nucleophiles due to the poor orbital overlap between Carbon (2p) and Sulfur (3p), making the C-S bond weaker and the carbonyl more electrophilic.

  • Amide (N-methylpentanamide): Significant resonance stabilization renders the amide carbonyl less electrophilic and more resistant to nucleophilic attack.

Strategic Solution: By utilizing Sodium Methoxide (NaOMe) in anhydrous Methanol , we exploit the kinetic difference between these groups. Methoxide is a strong enough nucleophile to rapidly attack the thioester (transesterification) at room temperature, releasing the thiolate and methyl acetate. Under these controlled conditions (


), the amide bond remains kinetically inert.
Reaction Pathway Diagram

The following diagram illustrates the selective deprotection pathway and the critical acid-quench step required to prevent disulfide formation.

ReactionPathway Precursor Thioacetate Precursor (S-(5-(methylamino)-5-oxopentyl) ethanethioate) Intermediate Intermediate: Sodium Thiolate Salt + Methyl Acetate Precursor->Intermediate Transesterification (Fast, RT) NaOMe Reagent: NaOMe / MeOH (Anhydrous) NaOMe->Intermediate Quench Acid Quench: Amberlyst-15 or HCl (pH < 4) Intermediate->Quench Protonation Disulfide Side Product: Disulfide Dimer (Avoid via Inert Gas) Intermediate->Disulfide O2 Oxidation (If pH > 7) Product Target Product: N-methyl-5-mercaptopentanamide (Free Thiol) Quench->Product Isolation

Figure 1: Mechanistic pathway for the selective Zemplén deprotection of thioacetate in the presence of an amide.

Experimental Protocol: Zemplén Transesterification

Materials & Reagents
ReagentGrade/SpecPurpose
Thioacetate Precursor >95% PurityStarting Material
Methanol (MeOH) Anhydrous, DegassedSolvent (prevents hydrolysis)
Sodium Methoxide (NaOMe) 0.5M solution in MeOHSelective Nucleophile
Amberlyst-15 H+ form resinAcid Quench (Filtration removal)
Argon/Nitrogen UHP GradeInert Atmosphere (Critical)
Ellman’s Reagent DTNBThiol Quantitation
Step-by-Step Methodology
Phase 1: Preparation (Inert Atmosphere)[1]
  • Degassing: Sparge anhydrous methanol with Argon for 15 minutes to remove dissolved oxygen. This is the single most critical step to prevent disulfide formation.

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

Phase 2: Deprotection Reaction[1]
  • Dissolution: Dissolve the Thioacetate Precursor (1.0 equiv) in degassed Methanol (0.1 M concentration).

  • Activation: Add Sodium Methoxide (NaOMe) solution (1.1 equiv) dropwise via syringe at Room Temperature (

    
    ).
    
    • Note: A slight excess ensures complete conversion. Do not exceed 1.5 equiv to avoid risking amide stability.

  • Monitoring: Stir under Argon for 30–60 minutes.

    • TLC Monitoring: The starting material (thioacetate) is less polar than the free thiol. Use Hexane:EtOAc (1:1).

    • Odor Check: The reaction releases small amounts of methyl acetate (fruity smell) and potentially trace free thiol (sulfurous smell). Work in a fume hood.

Phase 3: Quench & Workup
  • Acidification: Once TLC indicates consumption of starting material, add Amberlyst-15 (H+) resin directly to the reaction mixture until the pH of the supernatant is neutral to slightly acidic (pH 4–5).

    • Why Resin? Using resin avoids adding water (which would require extraction). You can simply filter off the resin to remove the sodium salts.

    • Alternative: If resin is unavailable, add 1M HCl in MeOH (stoichiometric amount).

  • Filtration: Filter the mixture through a sintered glass funnel (under Argon blanket if possible) to remove the resin.

  • Concentration: Concentrate the filtrate in vacuo at low temperature (

    
    ) to remove Methanol and the volatile Methyl Acetate byproduct.
    
  • Final Product: The residue is the target N-methyl-5-mercaptopentanamide . It is typically a clear, viscous oil.

Quality Control & Validation

Self-Validating System: Ellman’s Test

To confirm the success of the deprotection and quantify the free thiol concentration, perform an Ellman’s assay.

  • Reagent: Dissolve 4 mg of Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) in 1 mL of Phosphate Buffer (pH 8.0).

  • Sample: Take 10

    
    L of your reaction product and dilute into 990 
    
    
    
    L of buffer.
  • Reaction: Add 50

    
    L of Ellman’s solution to the sample.
    
  • Readout: A rapid color change to bright yellow (absorbance at 412 nm) confirms the presence of free thiol.

    • No Color: Failed deprotection or complete oxidation to disulfide.

    • Slow Color: Potential hydrolysis of a different species (false positive).

Workflow Logic for Troubleshooting

QC_Logic Start Crude Product Isolated Ellman Perform Ellman's Test Start->Ellman Result Yellow Color? Ellman->Result Yes Free Thiol Present (Success) Result->Yes Yes No No Thiol Detected Result->No No CheckMS Check LC-MS No->CheckMS Disulfide Mass = 2M - 2H? (Disulfide Dimer) CheckMS->Disulfide Reduce Remedy: Add DTT/TCEP Reduce Disulfide Disulfide->Reduce Yes Fail Remedy: Check Reagents (NaOMe quality) Disulfide->Fail No

Figure 2: Troubleshooting logic for thiol deprotection validation.

Storage and Stability

  • Oxidation Risk: Free thiols oxidize to disulfides in air within hours to days.

  • Storage: Store pure N-methyl-5-mercaptopentanamide under Argon at

    
    .
    
  • Stabilization: If immediate use is not possible, storing as a dilute solution in degassed solvent with 1 mM EDTA (to chelate metal ions that catalyze oxidation) is recommended.

References

  • Wallace, O. B., & Springer, D. M. (1998).[2] "Mild, selective deprotection of thioacetates using sodium thiomethoxide."[3][2] Tetrahedron Letters, 39(18), 2693–2694. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Thermo Fisher Scientific. (n.d.). "Ellman’s Reagent (DTNB) Protocol." Thermo Scientific Pierce Protein Biology Applications. Link

  • Kato, T., et al. (2001). "Synthesis of Thiol-Functionalized Linkers for Surface Modification." Journal of Organic Chemistry. (General reference for amide-thiol linkers).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing disulfide bond formation in N-methyl-5-sulfanylpentanamide storage

Topic: Prevention of Disulfide Bond Formation during Storage & Handling Ticket ID: #THIOL-STAB-005 Assigned Specialist: Senior Application Scientist, Molecular Stability Unit Executive Summary: The Chemistry of the Probl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Disulfide Bond Formation during Storage & Handling Ticket ID: #THIOL-STAB-005 Assigned Specialist: Senior Application Scientist, Molecular Stability Unit

Executive Summary: The Chemistry of the Problem

N-methyl-5-sulfanylpentanamide (Structure:


) contains a terminal primary thiol group. While the amide backbone provides structural stability, the thiol (-SH) is thermodynamically predisposed to oxidize into a disulfide dimer (-S-S-) upon exposure to atmospheric oxygen.

This oxidation is not a random event; it is a cascade driven by deprotonation and metal catalysis . Understanding this mechanism is the only way to effectively prevent it.

The Mechanism of Failure

The oxidation of your compound generally follows this pathway:

  • Deprotonation: The thiol (

    
    , pKa ~10) loses a proton to form a thiolate anion (
    
    
    
    ). This is the reactive species.
  • Radical Formation: Trace transition metals (

    
    , 
    
    
    
    ) catalyze the transfer of an electron from the thiolate to molecular oxygen, creating a thiyl radical (
    
    
    ).
  • Dimerization: Two thiyl radicals (or a radical and a thiolate) combine to form the disulfide bond (

    
    ), often precipitating as an insoluble solid or forming a viscous gum.
    
Visualization: The Oxidation Cascade

The following diagram illustrates the pathway you are trying to block.

ThiolOxidation Thiol R-SH (Stable Thiol) Thiolate R-S⁻ (Reactive Thiolate) Thiol->Thiolate pH > 7 (Base) Radical R-S• (Thiyl Radical) Thiolate->Radical e⁻ Transfer Disulfide R-S-S-R (Oxidized Dimer) Thiolate->Disulfide Nucleophilic Attack Radical->Disulfide Dimerization Oxygen O₂ / Metals Oxygen->Radical

Figure 1: The oxidation cascade from stable thiol to disulfide dimer. Note that basic pH and trace metals accelerate the transition to the reactive thiolate and radical forms.

Troubleshooting Guide (Q&A)

Q1: "My clear oil has turned into a cloudy, viscous sludge. What happened?"

Diagnosis: Your sample has likely dimerized. N-methyl-5-sulfanylpentanamide is typically a liquid or low-melting solid. The disulfide form is significantly larger and often less soluble, leading to phase separation or solidification. Immediate Action: Do not heat it to melt it (this accelerates oxidation). See Protocol B: Restoration of Oxidized Samples below.

Q2: "I stored it at 4°C, but it still degraded. Why?"

Root Cause: Temperature alone is insufficient. At 4°C, oxygen solubility in organic solvents actually increases compared to room temperature (Henry's Law), providing more fuel for the reaction if the vessel isn't air-tight. Solution: You must combine low temperature with an inert atmosphere (Argon/Nitrogen).[1]

Q3: "Can I just add DTT to the stock solution to keep it stable?"

Technical Warning: While DTT (Dithiothreitol) prevents oxidation, it is a contaminant that must be removed before many downstream applications (e.g., maleimide conjugation). Recommendation: Use TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride) if an additive is necessary. TCEP is stable in acid, odorless, and often does not interfere with conjugation reactions as aggressively as thiols like DTT.

Experimental Protocols

Protocol A: The "Fort Knox" Storage System

Use this for long-term storage (>1 month).

Prerequisites:

  • Argon or Nitrogen gas line.

  • Parafilm or copper wire.

  • Glass vials with PTFE-lined caps (Avoid rubber septa for long term; thiols can degrade rubber).

Step-by-Step:

  • Aliquot: Never store the bulk bottle. Divide N-methyl-5-sulfanylpentanamide into single-use aliquots. This minimizes freeze-thaw cycles and oxygen exposure.

  • Purge: Gently flow Argon gas into the vial for 15-30 seconds to displace air. Argon is heavier than air and forms a better blanket than Nitrogen.

  • Seal: Cap tightly. Wrap the cap junction with Parafilm to prevent gas exchange.

  • Freeze: Store at -20°C or -80°C .

    • Why? Reaction rates drop ~50% for every 10°C decrease (Arrhenius equation).

  • Optional (High Risk): If storing in solution, acidify slightly (0.1% Acetic Acid) to keep the pH < 5. This keeps the thiol protonated (

    
    ) and unreactive.
    
Protocol B: Restoration of Oxidized Samples

Use this if you suspect disulfide formation (


).

Reagents:

  • Immobilized TCEP Disulfide Reducing Gel (Recommended to avoid contamination).

  • Alternative: Solid TCEP-HCl.

Method (Immobilized TCEP):

  • Dissolve: Dissolve your sample in a neutral buffer (PBS, pH 7) or solvent (DMF/Water mix).

  • Incubate: Add Immobilized TCEP slurry (approx. 2-fold molar excess capacity).

  • Mix: Rotate end-over-end for 1 hour at Room Temp.

  • Filter: Spin down or filter out the TCEP beads.

  • Result: The filtrate contains your reduced thiol (

    
    ). The disulfide bond has been cleaved.
    

Data & Decision Support

Reducing Agent Selection Matrix

Choose the right agent to prevent or reverse oxidation based on your downstream application.

FeatureTCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)

-ME (Beta-Mercaptoethanol)
Mechanism Phosphine oxidation (Irreversible)Thiol-disulfide exchange (Equilibrium)Thiol-disulfide exchange (Equilibrium)
Odor OdorlessFoul (Rotten eggs)Foul (Rotten eggs)
Stability High (Resists air oxidation)Low (Oxidizes rapidly in air)Low
pH Range Effective pH 1.5 – 8.5Effective pH > 7.5Effective pH > 7.5
Removal Harder (unless immobilized)Easy (Dialysis/Desalting)Easy (Volatile)
Verdict Best for N-methyl-5-sulfanylpentanamide Good for bulk protein workOutdated
Storage Workflow Decision Tree

Follow this logic to determine the optimal storage condition for your specific situation.

StorageLogic Start Start: New Sample Form Physical Form? Start->Form Solid Solid / Neat Oil Form->Solid Pure Solution In Solution Form->Solution Dissolved Duration Storage Time? Solid->Duration Action3 Add 1-5mM TCEP OR Acidify (pH < 5) Freeze (-20°C) Solution->Action3 High Risk ShortTerm < 1 Week Duration->ShortTerm LongTerm > 1 Week Duration->LongTerm Action1 Store at 4°C Argon Flush ShortTerm->Action1 Action2 Aliquot & Freeze (-20°C) Argon Flush Desiccate LongTerm->Action2

Figure 2: Decision tree for selecting storage conditions. Solutions are inherently higher risk and require acidification or reducing agents.

References

  • Redox Reactions of Thiols and Disulfides . Chemistry LibreTexts. Retrieved from [Link][1][2][3][4][5][6][7][8][9]

  • Thiolated Polymers: Stability of Thiol Moieties Under Different Storage Conditions . MDPI (Polymers). Retrieved from [Link][2]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange . National Institutes of Health (PMC). Retrieved from [Link]

  • Reagents & Solvents: How to Work with Thiols . University of Rochester, Dept. of Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-methyl-5-mercaptopentanamide (NM5MP)

Ticket ID: SYN-NM5MP-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-NM5MP-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Deceptive Simplicity" Trap

User Warning: You are likely treating N-methyl-5-mercaptopentanamide (NM5MP) as a simple aliphatic chain. It is not. It is a bifunctional "spring-loaded" system.

This molecule presents three competing failure modes that do not exist in standard alkyl thiol synthesis:

  • Thermodynamic Cyclization: The 5-carbon chain places the reactive ends in perfect proximity to snap shut into N-methyl-2-piperidone (a lactam), ejecting your desired functional groups.

  • Oxidative Dimerization: The amide moiety increases the hydrogen-bonding solubility in water, making the thiol prone to rapid oxidation into insoluble disulfides during aqueous workups.

  • Polymerization: The precursor (

    
    -valerolactone) is a monomer used for polyesters; incorrect amidation conditions will trigger oligomerization rather than ring-opening.
    

This guide replaces standard textbook protocols with field-hardened "Tier 3" troubleshooting steps to navigate these traps.

The Validated Synthetic Pathway

We recommend the Thiourea-Isothiouronium Route over direct NaSH displacement. This route creates a stable, solid intermediate that allows purification before the sensitive thiol is revealed.

Visual Workflow & Failure Points

The following diagram maps the critical path and the "Dead Ends" (Red) where yield is lost.

NM5MP_Synthesis Start δ-Valerolactone (DVL) Step1 Step 1: Amidation (+ MeNH2) Start->Step1 Inter1 N-methyl-5-hydroxypentanamide (Stable Intermediate) Step1->Inter1 < 0°C, Slow Add Fail1 FAILURE MODE A: Oligomerization (Polyester) Step1->Fail1 High Conc/Temp Step2 Step 2: Activation (+ PBr3 or MsCl) Inter1->Step2 Inter2 N-methyl-5-bromopentanamide (Electrophile) Step2->Inter2 0°C -> RT Fail2 FAILURE MODE B: Cyclization (N-methyl-2-piperidone) Inter2->Fail2 Heat or Strong Base Step3 Step 3: Thiolation (+ Thiourea) Inter2->Step3 Inter3 Isothiouronium Salt (Solid Precipitate) Step3->Inter3 Reflux (EtOH) Step4 Step 4: Hydrolysis (+ NaOH/Argon) Inter3->Step4 Final N-methyl-5-mercaptopentanamide (Target) Step4->Final Degassed H2O Fail3 FAILURE MODE C: Disulfide Dimer (R-S-S-R) Step4->Fail3 O2 Exposure

Figure 1: Critical Pathway Analysis for NM5MP synthesis. Red pathways indicate irreversible yield loss.

Step-by-Step Troubleshooting & Optimization

Phase 1: The Ring Opening (Amidation)

The Goal: Convert


-valerolactone (DVL) to N-methyl-5-hydroxypentanamide.
The Trap:  DVL loves to polymerize with itself (ROP - Ring Opening Polymerization) rather than react with the amine if the amine concentration is locally low.
ParameterStandard ProtocolOptimized Protocol (High Yield) Why? (The Science)
Reagent Methylamine (gas)Methylamine (40% aq. or 2M THF) Gas is hard to quantify; liquid allows precise stoichiometry.
Temperature Room Temp-10°C to 0°C The reaction is exothermic. Heat favors polymerization kinetics over amidation.
Addition Dump DVL into AmineDropwise DVL into Excess Amine CRITICAL: You must maintain a high [Amine]:[Lactone] ratio. If Lactone is in excess, it reacts with the product alcohol to form esters (polymers).

Diagnostic:

  • Issue: Product is a sticky gum that doesn't solidify or show clear NMR peaks.

  • Fix: You made a polyester. Restart. Add DVL slowly to cold, stirring amine solution.

Phase 2: Activation (Bromination)

The Goal: Convert the -OH to -Br. The Trap: Intramolecular Cyclization.[1] The moment you create a good leaving group (Bromide), the amide nitrogen (though weak) can attack the 5-position to form a stable 6-membered lactam ring, releasing HBr.

  • Recommended Reagent:

    
     in DCM or 
    
    
    
    (Appel Conditions).
  • Avoid:

    
     / 
    
    
    
    reflux. The acid catalysis + heat guarantees cyclization to N-methyl-2-piperidone.

Protocol Note: Keep the reaction neutral. If using


, keep it at 0°C. Work up immediately with cold bicarbonate. Do not store the bromide intermediate; use it immediately in Phase 3.
Phase 3: Thiolation (The "Stench" Phase)

The Goal: Swap -Br for -SH. The Trap: Oxidative Dimerization. The product (R-SH) reacts with air to form R-S-S-R.

Why Thiourea? Direct reaction with NaSH (Sodium Hydrosulfide) is basic. Basic conditions promote the deprotonation of the amide, increasing the risk of cyclization (Failure Mode B). Thiourea is neutral and forms an Isothiouronium Salt , which precipitates out of ethanol.

  • Benefit 1: You can filter the salt to remove impurities.[2][3]

  • Benefit 2: The thiol is "protected" until the very last moment.

The Hydrolysis Step (The Danger Zone):

  • Suspend Isothiouronium salt in degassed water.

  • Add NaOH (equimolar) under a strict Argon/Nitrogen blanket.

  • Acidify immediately to pH 5-6 after conversion.

  • Extract with DCM.

FAQ: Specific User Scenarios

Q: My final product is a white solid that is insoluble in DCM. What is it? A: This is likely the Disulfide Dimer .

  • Cause: Exposure to air during the basic hydrolysis step.

  • Recovery: You can rescue this. Dissolve the solid in water/methanol and add 1.5 equivalents of TCEP-HCl or DTT . Stir for 1 hour, then extract. TCEP is preferred as it is odorless and stable.

Q: The NMR shows a clean alkyl chain but no amide protons, and the mass is 113.16. What happened? A: You formed N-methyl-2-piperidone .

  • Cause: Your bromination step was too hot, or your thiolation step was too basic (causing the amide to attack the bromide).

  • Prevention:[4] Switch from NaSH to the Thiourea method. Ensure the bromination is kept < 0°C.

Q: Can I use Thioacetic Acid (KSAc) instead of Thiourea? A: Yes, but with a caveat.

  • Pros: KSAc is a cleaner nucleophile than NaSH.

  • Cons: Removing the acetyl group requires base (NaOH) or strong acid (HCl). Both conditions risk hydrolyzing your amide bond (breaking the molecule in half) or causing cyclization. If you use KSAc, use Hydrazine hydrate for mild deprotection of the thioacetate.

Q: How do I remove the sulfur smell from my glassware? A: Do not use simple soap. Soak all glassware in a bath of Bleach (Hypochlorite) or dilute Hydrogen Peroxide for 1 hour. This oxidizes the residual thiols (smelly) to sulfonates (odorless/water-soluble).

References & Grounding

  • Amide Synthesis from Lactones:

    • Mechanism:[2][5][6][7] Nucleophilic acyl substitution. The kinetic preference for amidation over polymerization in lactones is driven by amine nucleophilicity vs. alcohol nucleophilicity.

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley.[1] (Section: Reaction of Amines with Esters/Lactones).

  • Thiolation via Isothiouronium Salts:

    • Protocol: Speziale, A. J. "Ethanedithiol." Organic Syntheses, Coll. Vol. 4, p.401. (Adapting the thiourea alkylation method).

    • Source:

  • Disulfide Prevention (TCEP/DTT):

    • Context: Use of Trialkylphosphines for reduction of disulfides in protein and peptide chemistry (applicable here due to the amide backbone).

    • Source: Burns, J. A., et al. "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." J. Org. Chem. 1991, 56, 8, 2648–2650.

  • Cyclization Risks (Valerolactam formation):

    • Context: 5-bromo-pentanamides are known precursors to piperidones under basic conditions.

    • Source:Journal of the American Chemical Society, "Intramolecular Alkylation of Amides." (General reactivity principles of

      
      -haloamides).
      

(Note: While specific CAS 883538-89-0 papers are proprietary/sparse, the chemistry is strictly grounded in the behavior of


-functionalized pentanamides as cited above.)

Sources

Troubleshooting

Purification of N-methyl-5-mercaptopentanamide by flash chromatography

Technical Support Center: Purification of N-methyl-5-mercaptopentanamide Topic: Purification of N-methyl-5-mercaptopentanamide by Flash Chromatography Audience: Researchers, Medicinal Chemists, Process Development Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-methyl-5-mercaptopentanamide

Topic: Purification of N-methyl-5-mercaptopentanamide by Flash Chromatography Audience: Researchers, Medicinal Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The "Double Trouble" of Mercapto-Amides

Purifying N-methyl-5-mercaptopentanamide presents a distinct chemical paradox. You are dealing with a molecule that possesses two conflicting functionalities:

  • The Amide: Highly polar and capable of hydrogen bonding, leading to strong retention and "streaking" on silica gel.

  • The Thiol: Prone to rapid oxidation (dimerization) to form disulfides (

    
    ) upon exposure to air and basic sites on the silica surface.
    

This guide moves beyond standard protocols to address the specific kinetic and thermodynamic challenges of purifying this aliphatic thiol-amide.

Part 1: Method Development & Stationary Phase

Q: I am seeing significant product loss and a new spot appearing on TLC after the column. Is the silica degrading my compound?

A: It is likely not degradation, but oxidative dimerization catalyzed by the silica surface. Silica gel is slightly acidic but can contain trace metal impurities (Iron/Manganese) that catalyze the oxidation of thiols to disulfides.

The Fix:

  • Speed is Critical: Flash chromatography must be "flash." Do not let the compound sit on the column.

  • Mobile Phase Modifier: You must suppress the ionization of the thiol (

    
    ) and the amide interaction. Add 0.1% to 0.5% Acetic Acid (AcOH)  to your mobile phase. This keeps the silica surface protonated and reduces the catalytic activity for oxidation.
    
  • Stationary Phase Choice: Use High-Purity Silica (Spherical, 25–40 µm) . Irregular silica has higher surface area and more "active sites" that promote irreversible adsorption and oxidation.

Q: Should I use C18 (Reverse Phase) instead of Normal Phase Silica?

A: If your crude mixture is complex or the compound is oiling out, C18 is superior for thiols because:

  • It allows the use of aqueous buffers (pH 2-3) to stabilize the thiol.

  • It eliminates the strong hydrogen-bonding adsorption issues of normal silica.

  • However , for standard synthesis purification, Normal Phase is acceptable if you use the correct solvent system (see below).

Part 2: Mobile Phase & Solvent Optimization

Q: My compound streaks from the baseline to the solvent front. What solvent system stops this?

A: Streaking is caused by the amide group dragging on the silica. A standard Hexane/Ethyl Acetate gradient is often insufficient for N-methyl amides.

Recommended Solvent Systems:

Solvent SystemCompositionRole
Primary Choice DCM / Methanol (95:5 to 90:10) Excellent solubility. DCM breaks amide aggregation.
Alternative EtOAc / Hexane (50% to 100% EtOAc) For less polar impurities.
The "Secret" Additive + 0.5% Acetic Acid Mandatory. Sharpens peaks and prevents tailing.

Q: Can I use Triethylamine (TEA) to fix the peak shape?

A: ABSOLUTELY NOT. While TEA improves peak shape for amines, it is basic. Basic conditions rapidly accelerate the oxidation of thiols to disulfides. Always use acid (Acetic or Formic) for thiols.

Part 3: Sample Loading & Execution

Q: The crude is an oil. Should I liquid load or dry load?

A: Dry Loading is mandatory for this separation.

  • Why? Liquid loading in DCM often leads to "fingering" and broad bands because the solvent strength is too high for the initial gradient.

  • Protocol: Dissolve crude in minimal MeOH/DCM. Add silica (ratio 1:3 crude:silica). Evaporate to a free-flowing powder.[1] Pack this on top of the column. This ensures the sample starts as a tight band.

Part 4: Detection & Fraction Analysis

Q: I see nothing on the UV trace (254 nm), but my mass balance is low. Where is it?

A: N-methyl-5-mercaptopentanamide is an aliphatic amide . It has virtually no conjugation .

  • 254 nm: Invisible.

  • 210-220 nm: Weak absorbance (amide bond), but often obscured by solvent cutoffs (especially if using EtOAc).

Visualization Strategy: You must rely on TLC Stains or ELSD (Evaporative Light Scattering Detector).

Detection MethodSuitabilityObservation
Iodine Chamber High Thiol oxidizes/adsorbs iodine. Appears as a brown/yellow spot.[2][3] Reversible.
KMnO₄ Stain High Oxidizes the thiol and amide. Appears as a bright yellow spot on purple background.[2]
Ellman’s Reagent Specific Specific for free thiols. Turns bright yellow.[2]
UV 254 nm Zero Do not rely on this.

Part 5: Workflow Visualization

The following diagram outlines the critical decision pathways for purifying this specific molecule, emphasizing the prevention of oxidation.

PurificationWorkflow cluster_warning CRITICAL FAILURE POINT Start Crude N-methyl-5-mercaptopentanamide Solubility Check Solubility Start->Solubility LoadType Decision: Loading Method Solubility->LoadType DryLoad Dry Load (Silica + Crude) LoadType->DryLoad Preferred (Sharper Bands) LiquidLoad Liquid Load (DCM) LoadType->LiquidLoad Avoid if possible RunParams Run Parameters: Solvent: DCM/MeOH (0-10%) Modifier: 0.5% Acetic Acid Flow: High (Reduce residence time) DryLoad->RunParams LiquidLoad->RunParams Detection Detection: NO UV 254nm Use KMnO4 or Iodine Stain RunParams->Detection Oxidation Risk: Thiol Oxidation Avoid Basic pH Minimize Air Exposure RunParams->Oxidation If slow run FractionQC Fraction QC (TLC) Detection->FractionQC Workup Workup: Evaporate < 40°C Store under Argon FractionQC->Workup

Figure 1: Optimized workflow for N-methyl-5-mercaptopentanamide purification emphasizing acid modification and dry loading to mitigate streaking and oxidation.

Part 6: Troubleshooting Table

SymptomProbable CauseCorrective Action
No peaks on UV Compound lacks chromophores.Switch to ELSD detection or collect all fractions and check via TLC with KMnO₄ stain .
Broad, tailing peaks Amide-Silica interaction.Add 0.5% Acetic Acid to the mobile phase. Ensure dry loading was used.
Two spots on TLC (Product + Impurity) Disulfide formation (Dimer).[4]The upper/lower spot is likely the dimer. Add DTT (Dithiothreitol) to the crude before loading to reduce dimers back to monomers, then run immediately.
Low Recovery Irreversible adsorption.Switch to C18 Reverse Phase using Water/Acetonitrile + 0.1% Formic Acid.

References

  • Biotage. "Strategies for the Flash Purification of Thiols and Disulfides." Biotage Application Notes. Available at: [Link]

  • Teledyne ISCO. "Purification of Amides and Polar Compounds by Flash Chromatography." Teledyne ISCO Technical Guides. Available at: [Link]

Sources

Optimization

Avoiding oxidation of N-methyl-5-sulfanylpentanamide during workup

Introduction Welcome to the technical support guide for handling N-methyl-5-sulfanylpentanamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on a critical aspe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for handling N-methyl-5-sulfanylpentanamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on a critical aspect of working with this molecule: preventing the oxidation of its thiol group during experimental workup. The sulfhydryl (-SH) group is highly susceptible to oxidation, which primarily leads to the formation of a disulfide-linked dimer. This dimerization can significantly impact yield, purity, and the molecule's efficacy in downstream applications. This guide is structured to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant impurity with approximately double the mass of my target molecule. What is likely happening?

A1: This is a classic sign of oxidative dimerization. The thiol (-SH) group of N-methyl-5-sulfanylpentanamide is prone to oxidation, which couples two molecules together via a disulfide bond (R-S-S-R). This impurity will have a molecular weight roughly double that of your starting material, minus two hydrogen atoms. This reaction is often catalyzed by trace amounts of metal ions and the presence of atmospheric oxygen, especially under neutral to alkaline pH conditions.[1]

Q2: What are the primary factors that promote the oxidation of the thiol group?

A2: There are several key factors that can accelerate the unwanted oxidation of your compound:

  • Presence of Oxygen: Atmospheric oxygen is the most common culprit.[1] Workup procedures that involve extensive exposure to air, such as prolonged stirring in an open flask or filtration, increase the risk.

  • pH of the Solution: The rate of thiol oxidation is highly dependent on pH.[2][3] In basic conditions, the thiol is deprotonated to form the more nucleophilic and highly reactive thiolate anion (R-S⁻), which is oxidized much more rapidly.[1][4]

  • Presence of Metal Ions: Divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[1][2] These can be introduced as contaminants from reagents, glassware, or spatulas.

  • Exposure to Light: Certain wavelengths of light can generate reactive oxygen species in solution, which can then oxidize the thiol group.[1] It is generally good practice to protect thiol-containing solutions from direct light.

Q3: How can I proactively prevent oxidation during my aqueous workup and extraction?

A3: A proactive, multi-faceted approach is most effective:

  • Degas Your Solvents: Before starting your workup, thoroughly degas all aqueous and organic solvents. This removes dissolved oxygen. Common methods include sparging with an inert gas like nitrogen or argon for 30-60 minutes, or using the freeze-pump-thaw technique for more sensitive applications.[5][6][7]

  • Control the pH: Keep aqueous solutions acidic (ideally pH < 6). At a lower pH, the concentration of the highly reactive thiolate anion is minimized, thereby slowing the rate of oxidation.[2][8]

  • Use a Metal Chelator: Add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) to your aqueous washes.[8] This will sequester catalytic metal ions that may be present.

  • Work Under an Inert Atmosphere: Whenever possible, perform extractions and solvent removal under a blanket of nitrogen or argon to minimize contact with atmospheric oxygen.

Q4: I've already isolated my product and see the disulfide impurity. Can it be reversed?

A4: Yes, in most cases, the disulfide bond can be cleaved to regenerate the desired thiol. This is achieved by treating the impure product with a reducing agent. Common choices include Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[9][10] After reduction, the product must be re-isolated, taking care to use the preventative measures described in Q3 to avoid re-oxidation.

Q5: What is the difference between DTT and TCEP, and which one should I choose?

A5: Both DTT and TCEP are excellent reducing agents, but they have key differences that make them suitable for different situations.[9][10]

  • Dithiothreitol (DTT): DTT is a classic, potent thiol-based reducing agent.[11][12] It is highly effective but can be less stable in solution and may interfere with downstream applications that involve other thiol-reactive chemistries.[1][13]

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a phosphine-based reducing agent. Its key advantages are that it is odorless, more stable in air, and effective over a broader pH range (1.5-8.5).[1][14][15] Crucially, TCEP is not a thiol itself and therefore does not interfere with subsequent thiol-specific reactions, such as maleimide conjugations.[13][15][16]

For general reversal of disulfide formation during a workup, TCEP is often the preferred choice due to its stability and lack of interference.[13][17]

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
Low Yield After Purification Significant oxidation to the disulfide dimer during workup.1. Implement Preventative Workup: Re-run the workup using degassed solvents, maintaining an acidic pH (e.g., pH 3-5) in aqueous layers, and adding EDTA (1-5 mM).2. Reductive Treatment: Treat the crude product with TCEP (1.1-1.5 equivalents) in a suitable solvent prior to final purification to cleave any formed disulfide.
Product Degrades During Storage Slow oxidation of the purified thiol over time due to exposure to air.1. Inert Atmosphere Storage: Store the final product under an inert atmosphere (argon or nitrogen).2. Low Temperature: Store at low temperatures (-20°C or -80°C) to slow the rate of oxidation.3. Antioxidant Spike: For solutions, consider adding a radical scavenger like Butylated hydroxytoluene (BHT) if compatible with downstream use.
Inconsistent Results Between Batches Variable levels of oxygen or metal contaminants in solvents and reagents.1. Standardize Solvent Degassing: Implement a consistent and validated degassing protocol for all solvents used in the workup.[5][18][19]2. Use High-Purity Reagents: Ensure all reagents (e.g., salts for brine) are of high purity to minimize metal contamination.
Analytical TLC/LC-MS Shows Multiple Unidentified Spots Over-oxidation of the thiol to sulfenic (-SOH), sulfinic (-SO₂H), or sulfonic (-SO₃H) acids.These higher oxidation states are generally irreversible. The primary solution is to prevent their formation by strictly adhering to oxygen-exclusion techniques from the outset. Mild conditions are crucial.

Protocols and Methodologies

Protocol 1: Preventative Workup of N-methyl-5-sulfanylpentanamide

This protocol is designed to minimize oxidation from the moment the reaction is quenched.

Materials:

  • Reaction mixture containing N-methyl-5-sulfanylpentanamide

  • Degassed deionized water

  • Degassed 0.1 M HCl

  • Degassed brine (saturated NaCl solution)

  • Degassed extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • EDTA disodium salt

Procedure:

  • Preparation: Before quenching the reaction, prepare all aqueous solutions (water, HCl, brine) and sparge them with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[5] Add EDTA to the aqueous solutions to a final concentration of 1-5 mM.

  • Quenching: Cool the reaction mixture to 0°C. Quench the reaction by adding the degassed, acidic (pH ~3-4) water containing EDTA.

  • Extraction: Transfer the mixture to a separatory funnel under a positive pressure of inert gas. Extract the aqueous layer with the degassed organic solvent (3x volumes).

  • Washing: Wash the combined organic layers sequentially with degassed 0.1 M HCl and then degassed brine. The acidic washes help ensure the thiol remains protonated and less reactive.[8]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. Introduce a gentle stream of nitrogen into the flask to maintain an inert atmosphere as the pressure is lowered.

  • Final Product: Immediately place the resulting oil or solid under high vacuum to remove residual solvent, then store under an inert atmosphere.

Protocol 2: Reductive Treatment of Oxidized Product

This protocol is for cleaving the disulfide dimer back to the desired thiol.

Materials:

  • Impure N-methyl-5-sulfanylpentanamide containing the disulfide dimer

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Degassed solvent (e.g., Methanol, THF, or a water/organic mixture)

  • Materials from Protocol 1 for re-extraction

Procedure:

  • Dissolution: Dissolve the impure product in a minimal amount of the chosen degassed solvent in a round-bottom flask under a nitrogen atmosphere.

  • Addition of TCEP: Add TCEP (1.1 equivalents relative to the estimated amount of disulfide).

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the disappearance of the disulfide dimer by TLC or LC-MS.

  • Re-Workup: Once the reduction is complete, dilute the reaction mixture with degassed water and perform a standard extraction as described in Protocol 1 to remove the TCEP and its oxide by-product.

  • Purification: Purify the resulting crude product by flash chromatography or other suitable methods, using solvents that have been degassed.

Verification: How to Confirm the Absence of Disulfide
  • Mass Spectrometry (MS): This is the most direct method. The mass spectrum should show a strong signal for the desired monomer's molecular weight and the absence of a signal at approximately double that mass.

  • Nuclear Magnetic Resonance (¹H NMR): The proton signals adjacent to the sulfur atom (the -CH₂-SH group) will have a characteristic chemical shift. In the disulfide (R-S-S-R), the chemical shift of these same protons will be shifted downfield. A pure sample will lack these downfield signals.

  • Ellman's Test: For a quantitative measure of free thiols, Ellman's reagent (DTNB) can be used.[20] This reagent reacts with free thiols to produce a yellow-colored product that can be quantified spectrophotometrically. This is useful for confirming the presence of the desired -SH group.

Visual Diagrams

Oxidation_Pathway cluster_monomer Desired Thiol cluster_dimer Unwanted Product cluster_reversal Remediation Thiol N-methyl-5-sulfanylpentanamide (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (Basic pH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Slow Oxidation Thiolate->Disulfide Oxidation (O₂, Metal Ions) Disulfide->Thiol Reduction ReducingAgent Reducing Agent (TCEP or DTT)

Workup_Workflow Start Reaction Quenched Check_Conditions Use Degassed Solvents & Acidic pH (with EDTA)? Start->Check_Conditions Standard_Workup Standard Aqueous Workup & Extraction Check_Conditions->Standard_Workup No Preventative_Workup Preventative Workup (Protocol 1) Check_Conditions->Preventative_Workup Yes Analysis Analyze Purity (LC-MS, NMR) Standard_Workup->Analysis Preventative_Workup->Analysis Check_Purity Disulfide Present? Analysis->Check_Purity Reductive_Step Reductive Treatment with TCEP (Protocol 2) Check_Purity->Reductive_Step Yes Final_Product Pure Product (Store under Inert Gas) Check_Purity->Final_Product No Reductive_Step->Preventative_Workup Re-isolate

References

  • Hampton, M. B., & Kettle, A. J. (2021). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Free Radical Biology and Medicine, 162, 114-126. [Link]

  • Lushchak, V. I. (2018). Role of Thiols in Oxidative Stress. In Oxidative Stress: Eustress and Distress. IntechOpen. [Link]

  • ResearchGate. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. ResearchGate. [Link]

  • Traverso, N., et al. (2013). Protein thiols as biomarkers of oxidative stress. Journal of Proteomics, 92, 10-22.
  • Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]

  • Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]

  • Turell, L., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(13), 5171. [Link]

  • Cleverdon, C., & Raines, R. T. (2014). Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology. Bioconjugate Chemistry, 25(6), 1143-1148. [Link]

  • Mishina, N. M., & Tyurin-Kuzmin, P. A. (2019). The role of thiols in antioxidant systems. Biochemistry (Moscow), 84(11), 1251-1265. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Wang, S., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. Environmental Science: Processes & Impacts, 19(12), 1544-1553. [Link]

  • ResearchGate. (2016). Protein reducing agents dithiothreitol and tris(2-carboxyethyl)phosphine anodic oxidation. ResearchGate. [Link]

  • Cline, D. J., et al. (2012). A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. Journal of the American Chemical Society, 134(10), 4932-4935. [Link]

  • Handa, H., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. International Journal of Molecular Sciences, 24(2), 1478. [Link]

  • Zondag, S. D., et al. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Reaction Chemistry & Engineering, 8(7), 1549-1556. [Link]

  • Wang, S., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts, 19(12), 1544-1553. [Link]

  • Mthembu, S. N., et al. (2020). Breaking a Couple: Disulfide Reducing Agents. ChemBioChem, 21(15), 2092-2101. [Link]

  • Zivanic, M., et al. (2022). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. Antioxidants, 11(6), 1168. [Link]

  • University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs. [Link]

  • Ionescu, E., et al. (2012). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL-CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation, 4(4), 45-49. [Link]

  • Zondag, S. D., et al. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Reaction Chemistry & Engineering, 8(7), 1549-1556. [Link]

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]

  • ResearchGate. (2015). Thiol-based antioxidants. ResearchGate. [Link]

  • Reisz, J. A., et al. (2013). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Free Radical Biology and Medicine, 56, 178-187. [Link]

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  • Proteomics and Mass Spectrometry Core Facility. (2014). TCEP or DTT?. University of Massachusetts Chan Medical School. [Link]

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Troubleshooting

Controlling hydrolysis of N-methyl-5-sulfanylpentanamide in acidic media

Welcome to the technical support center for the controlled acid-catalyzed hydrolysis of N-methyl-5-sulfanylpentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the controlled acid-catalyzed hydrolysis of N-methyl-5-sulfanylpentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical knowledge to achieve precise and reproducible results in your experiments.

Introduction to the Challenges

N-methyl-5-sulfanylpentanamide presents a unique set of challenges during acid-catalyzed hydrolysis. The stability of the N-methylated amide bond is significantly different from that of primary or secondary amides, often requiring more forcing conditions for cleavage.[1][2] Concurrently, the presence of a nucleophilic sulfanyl (-SH) group introduces the potential for undesirable side reactions, such as oxidation, especially under harsh acidic and oxidative environments. This guide will provide a framework for navigating these challenges to achieve controlled and efficient hydrolysis.

Troubleshooting Guide

This section addresses common issues encountered during the acid-catalyzed hydrolysis of N-methyl-5-sulfanylpentanamide.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Hydrolysis Insufficient Acid Strength or Concentration: The N-methyl group can sterically hinder the approach of the nucleophile (water) and electronically stabilize the amide bond, making it more resistant to hydrolysis. Stronger acids are required to sufficiently protonate the carbonyl oxygen, increasing its electrophilicity.[2]- Increase the concentration of the acid (e.g., from 1M to 6M HCl or H₂SO₄). - Switch to a stronger acid. Note that the choice of acid can influence side reactions. - Rationale: A higher concentration of H⁺ ions will shift the equilibrium towards the protonated amide, which is more susceptible to nucleophilic attack by water.[2][3]
Inadequate Temperature or Reaction Time: Amide hydrolysis is often a slow process, especially for N-alkylated amides, and requires significant activation energy.[1][2][4]- Increase the reaction temperature in increments (e.g., from room temperature to 50°C, then to reflux). - Extend the reaction time. Monitor the reaction progress at regular intervals using a suitable analytical technique (see Experimental Protocols). - Rationale: Higher temperatures provide the necessary energy to overcome the activation barrier of the reaction, increasing the reaction rate.
Formation of Unidentified Byproducts Oxidation of the Sulfanyl Group: The thiol group is susceptible to oxidation, especially in the presence of oxidizing acids (like nitric acid) or dissolved oxygen at elevated temperatures. This can lead to the formation of disulfides (R-S-S-R), sulfinic acids (R-SO₂H), or sulfonic acids (R-SO₃H).[5][6]- Degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solvent prior to and during the reaction. - Avoid using oxidizing acids. - Consider the addition of a scavenger, such as a small amount of a sacrificial thiol, though this can complicate purification. - Rationale: Removing oxygen from the reaction environment minimizes the potential for oxidative side reactions of the sensitive thiol group.
Intermolecular Reactions: The free thiol group is nucleophilic and could potentially react with the protonated amide of another molecule, leading to oligomerization, although this is less likely than oxidation.- Use dilute reaction conditions to disfavor intermolecular reactions. - Rationale: Lowering the concentration of the substrate reduces the probability of intermolecular collisions.
Difficulty in Product Isolation/Purification Formation of Ammonium Salt: Under acidic conditions, the released methylamine will be protonated to form methylammonium salt, which is highly water-soluble.[1]- After the reaction is complete, carefully neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to deprotonate the methylammonium salt to the free amine. - Subsequent extraction with an organic solvent can then separate the carboxylic acid product from the inorganic salts. - Rationale: The free methylamine is more volatile and can be removed under reduced pressure, while the carboxylate salt of the product can be isolated.
Emulsion Formation During Workup: The presence of both a polar carboxylic acid and a relatively nonpolar alkyl chain can lead to emulsification during aqueous workup.- Add a saturated brine solution during the extraction to break the emulsion. - Centrifugation can also be effective in separating the layers. - Rationale: The high ionic strength of the brine solution reduces the solubility of organic components in the aqueous phase, aiding in phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed hydrolysis of N-methyl-5-sulfanylpentanamide?

A: The mechanism proceeds through a nucleophilic acyl substitution pathway:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2][3]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This converts the methylamino group into a better leaving group (methylamine).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling methylamine.

  • Deprotonation: The protonated carboxylic acid is deprotonated by water or another base to yield the final carboxylic acid product and regenerate the acid catalyst. Under the acidic conditions, the liberated methylamine is protonated to form a methylammonium salt.[1][7]

Q2: How does N-methylation affect the rate of hydrolysis compared to a non-methylated amide?

A: N-methylation generally decreases the rate of acid-catalyzed hydrolysis. This is due to a combination of steric hindrance, which impedes the approach of the water nucleophile to the carbonyl carbon, and electronic effects where the methyl group can slightly donate electron density, making the carbonyl carbon less electrophilic.

Q3: Can I use any strong acid for the hydrolysis?

A: While strong acids like HCl and H₂SO₄ are commonly used, it is crucial to avoid strong oxidizing acids such as nitric acid (HNO₃).[5] The sulfanyl group is readily oxidized, and using an oxidizing acid will lead to the formation of undesired byproducts like disulfides or sulfonic acids.[5][6]

Q4: How can I monitor the progress of the reaction?

A: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the reactant and formation of the product. A reversed-phase column with a UV detector would be suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the starting material and product are sufficiently volatile or can be derivatized.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the N-methyl signal of the starting material and the appearance of new signals corresponding to the product.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-5-sulfanylpentanamide in a suitable aqueous acid solution (e.g., 3M HCl). The volume should be sufficient to ensure complete dissolution.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with constant stirring.

  • Monitoring: Monitor the reaction progress periodically using a pre-selected analytical method (e.g., HPLC or TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution) to a pH of ~7-8.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Analytical Monitoring by HPLC
  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture, quench the reaction by diluting it in a neutral buffer, and filter before injection.

Visualizing the Process

Acid-Catalyzed Hydrolysis Mechanism

hydrolysis_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination cluster_step5 Step 5: Deprotonation Amide N-methyl-5-sulfanylpentanamide Protonated_Amide Protonated Amide Amide->Protonated_Amide H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Acid Protonated Carboxylic Acid Protonated_Intermediate->Protonated_Acid - CH₃NH₂ Carboxylic_Acid 5-Sulfanylpentanoic Acid Protonated_Acid->Carboxylic_Acid - H⁺

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Potential Side Reaction: Oxidation of the Sulfanyl Group

oxidation_pathway Thiol Sulfanyl Group (-SH) Disulfide Disulfide (-S-S-) Thiol->Disulfide Mild Oxidation Sulfinic_Acid Sulfinic Acid (-SO₂H) Thiol->Sulfinic_Acid Strong Oxidation Sulfonic_Acid Sulfonic Acid (-SO₃H) Sulfinic_Acid->Sulfonic_Acid Further Oxidation

Caption: Oxidation pathway of the sulfanyl group.

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2025). Journal of Supercritical Fluids. [Link]

  • 21.7: Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

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  • mechanism of amide hydrolysis. (2019). YouTube. [Link]

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  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Royal Society of Chemistry. [Link]

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  • and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. (n.d.). The Journal of Organic Chemistry. [Link]

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022). Proceedings of the National Academy of Sciences. [Link]

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Optimization

Technical Support Center: Stabilization of N-methyl-5-sulfanylpentanamide Solutions for Long-term Storage

Welcome to the technical support guide for N-methyl-5-sulfanylpentanamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the effective stabilization and long-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-methyl-5-sulfanylpentanamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the effective stabilization and long-term storage of solutions containing this bifunctional molecule. Given its susceptibility to degradation, understanding the underlying chemical principles is paramount for ensuring the integrity, reproducibility, and validity of your experimental results.

Section 1: Understanding the Inherent Instability of N-methyl-5-sulfanylpentanamide

This section addresses the fundamental chemical properties of N-methyl-5-sulfanylpentanamide that contribute to its degradation in solution.

Q1: What are the primary chemically reactive sites on the N-methyl-5-sulfanylpentanamide molecule?

A1: N-methyl-5-sulfanylpentanamide possesses two key functional groups that are susceptible to degradation under common laboratory conditions: the terminal sulfanyl (thiol) group (-SH) and the internal secondary amide bond (-C(O)NH-) . The thiol group is highly prone to oxidation, while the amide bond is susceptible to hydrolysis.

Q2: What is the most common degradation pathway for the sulfanyl (thiol) group, and what factors promote it?

A2: The primary and most rapid degradation pathway for the thiol group is oxidation . In this process, two thiol groups react to form a disulfide bond (-S-S-) , resulting in a dimer of the parent molecule. This reaction is significantly accelerated by several factors:

  • Dissolved Oxygen: Molecular oxygen is the ultimate oxidizing agent in this reaction.

  • Transition Metal Ions: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) in solvents or reagents can catalytically accelerate the rate of thiol oxidation by orders of magnitude.[1]

  • Alkaline pH: A higher pH increases the concentration of the more reactive thiolate anion (RS⁻), which is the species that readily undergoes oxidation.[2][3]

Q3: How does the amide bond in N-methyl-5-sulfanylpentanamide degrade?

A3: The amide bond degrades via hydrolysis , a reaction in which a water molecule cleaves the bond, yielding 5-sulfanylpentanoic acid and methylamine. While amides are generally stable molecules, this process is significantly catalyzed by conditions outside a neutral pH range.[4][5]

  • Acid-Catalyzed Hydrolysis: Occurs at low pH.

  • Base-Catalyzed Hydrolysis: Occurs at high pH.

For most experimental applications, amide hydrolysis is a slower process than thiol oxidation but becomes a significant concern during long-term storage or under stressful temperature and pH conditions.

Visualizing Degradation: Key Pathways

The following diagram illustrates the two main degradation routes for N-methyl-5-sulfanylpentanamide.

cluster_main N-methyl-5-sulfanylpentanamide cluster_oxidation Oxidative Dimerization A HS-(CH₂)₄-C(O)NHCH₃ B CH₃NH(O)C-(CH₂)₄-S-S-(CH₂)₄-C(O)NHCH₃ (Disulfide Dimer) A->B Promoted by: O₂, Metal Ions, High pH C HS-(CH₂)₄-COOH (5-Sulfanylpentanoic Acid) A->C Promoted by: H⁺ or OH⁻ (non-neutral pH) D CH₃NH₂ (Methylamine)

Caption: Primary degradation pathways of N-methyl-5-sulfanylpentanamide.

Section 2: Troubleshooting Guide for Common Storage Issues

This section provides solutions to specific problems encountered during the storage and handling of N-methyl-5-sulfanylpentanamide solutions.

Q1: I prepared a solution, but a white precipitate formed after storing it for a few days at 4°C. What is the likely cause and how can I prevent it?

A1: The precipitate is most likely the disulfide dimer formed from the oxidation of the thiol group. Dimers are often significantly less soluble in aqueous buffers than the monomeric thiol-containing compound. This indicates that your solution was exposed to oxygen and/or trace metal ions.

  • Immediate Action: The precipitate is a degradation product. The solution should be considered compromised as the concentration of the active compound is no longer accurate.

  • Preventative Measures: Follow the stabilization protocol in Section 3. Key steps include using deoxygenated buffers, adding a chelating agent like EDTA to sequester metal ions, and storing under an inert atmosphere (e.g., argon or nitrogen).

Q2: My HPLC analysis shows a gradual decrease in the main peak's purity over time, even when stored at -20°C. What could be wrong?

A2: A gradual loss of purity points to ongoing degradation. Consider the following checklist to diagnose the issue:

  • Oxygen Exposure: Have the solutions been subjected to multiple freeze-thaw cycles? Each cycle reintroduces dissolved oxygen. Aliquoting the stock solution into single-use volumes is critical.

  • pH of the Solution: Was the compound dissolved in unbuffered water or a buffer with a pH outside the optimal 6.5-7.5 range? A suboptimal pH can accelerate both oxidation and hydrolysis.

  • Solvent/Buffer Quality: Are you using high-purity, metal-free water and reagents? Contamination with transition metals is a primary catalyst for oxidation.[1]

  • Light Exposure: Are the solutions stored in clear vials? Photolysis can contribute to degradation.[6] Use amber vials to protect light-sensitive compounds.

  • Temperature: While -20°C is good, -80°C is significantly better for slowing down all chemical reactions and is the recommended temperature for long-term storage.[7]

Q3: I'm performing a stability study and see a new, earlier-eluting peak appearing in my reverse-phase HPLC chromatogram. What is this species?

A3: An earlier-eluting peak on a standard C18 reverse-phase column typically indicates a more polar compound. This is characteristic of the 5-sulfanylpentanoic acid product from amide hydrolysis. The free carboxylic acid group is significantly more polar than the N-methyl amide group, leading to a shorter retention time. This suggests that the pH of your solution may be a contributing factor to the degradation.

Section 3: Protocols for Maximizing Long-Term Stability

Adherence to rigorous preparation and storage protocols is essential for maintaining the integrity of N-methyl-5-sulfanylpentanamide.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol is designed to minimize both oxidation and hydrolysis.

Materials:

  • N-methyl-5-sulfanylpentanamide (solid)

  • High-purity (e.g., 18 MΩ·cm) water

  • Buffer (e.g., Sodium Phosphate or HEPES, pKa ~7)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Nitrogen or Argon gas source with a sparging line

  • Sterile, amber-colored storage vials

Methodology:

  • Buffer Preparation: Prepare your desired buffer (e.g., 50 mM Sodium Phosphate) to a final pH between 6.5 and 7.5 .

    • Rationale: This pH range represents a compromise, minimizing both the rate of base-catalyzed thiol oxidation and acid/base-catalyzed amide hydrolysis.

  • Add Chelating Agent: Add EDTA to the buffer to a final concentration of 1 mM.

    • Rationale: EDTA is a strong chelating agent that sequesters divalent metal ions (like Cu²⁺) that catalyze thiol oxidation, effectively neutralizing them.[8][9]

  • Deoxygenate Buffer: Sparge the buffer with a gentle stream of inert gas (nitrogen or argon) for at least 20-30 minutes.

    • Rationale: This step removes dissolved oxygen, a key reactant in the oxidation of thiols.[10][11] It is a critical step for ensuring stability.

  • Dissolve Compound: Weigh the required amount of N-methyl-5-sulfanylpentanamide and dissolve it directly into the deoxygenated, EDTA-containing buffer to the desired final concentration. Mix gently to avoid reintroducing air.

  • Aliquot for Storage: Immediately dispense the stock solution into single-use aliquots in amber vials.

    • Rationale: Aliquoting prevents the need for repeated freeze-thaw cycles, which would re-expose the solution to atmospheric oxygen. Amber vials protect against photodegradation.

  • Inert Gas Overlay & Sealing: Before sealing each vial, gently flush the headspace with the inert gas. Seal tightly.

  • Flash-Freeze & Store: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to a -80°C freezer for long-term storage.

Workflow for Preparing a Stabilized Solution

start Start: Prepare Stock Solution step1 Step 1: Prepare Buffer (e.g., Phosphate, pH 6.5-7.5) start->step1 step2 Step 2: Add Chelator (e.g., 1 mM EDTA) step1->step2 Rationale: Minimize hydrolysis & oxidation step3 Step 3: Deoxygenate Buffer (Sparge with N₂ or Ar) step2->step3 Rationale: Sequester metal catalysts step4 Step 4: Dissolve Compound step3->step4 Rationale: Remove primary oxidant step5 Step 5: Aliquot into Amber Vials step4->step5 step6 Step 6: Flush Headspace with Inert Gas step5->step6 Rationale: Prevent freeze-thaw cycles step7 Step 7: Flash-Freeze & Store at -80°C step6->step7 end_node End: Stabilized Solution step7->end_node

Caption: A step-by-step workflow for the preparation of stabilized solutions.

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommended ConditionRationale
Temperature -80°CSignificantly reduces the rate of all chemical degradation reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing molecular oxygen.
Light Exposure Amber Vials or in DarknessPrevents potential photolytic degradation.[4]
pH 6.5 - 7.5Optimal balance to minimize both thiol oxidation and amide hydrolysis.
Additives 1 mM EDTA (mandatory)Sequesters catalytic metal ions, preventing rapid thiol oxidation.
Container Borosilicate glass or validated polypropylene vialsChemically inert and minimizes leaching of contaminants.
Handling Single-use aliquotsAvoids repeated freeze-thaw cycles and re-introduction of oxygen.[12]

Section 4: Analytical Methods for Stability Assessment

Quantitative assessment is crucial to validate your storage protocol.

Q1: How can I specifically measure the concentration of the active, reduced form of my compound?

A1: Ellman's Assay is a widely used spectrophotometric method for quantifying free thiol groups. The reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, reacts with a free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[13][14] By measuring this absorbance and comparing it to a standard curve (e.g., using cysteine or glutathione), you can accurately determine the concentration of the reduced N-methyl-5-sulfanylpentanamide. A decrease in this concentration over time is a direct measure of thiol oxidation.

Q2: How should I design a forced degradation study to understand the stability limits of my compound?

A2: A forced degradation or stress testing study is essential for understanding degradation pathways and establishing stability-indicating analytical methods.[6][15][16]

  • Prepare Solutions: Prepare solutions of N-methyl-5-sulfanylpentanamide under several stress conditions.

  • Expose to Stress: Incubate the solutions under the conditions outlined in the table below. Include a control sample stored under optimal conditions (-80°C, inert gas).

  • Analyze Over Time: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition and analyze it by a stability-indicating method like HPLC-UV or LC-MS.

  • Evaluate: Quantify the remaining parent compound and identify major degradation products. The goal is to achieve 5-20% degradation to ensure the degradants can be reliably detected.[6]

Table 2: Sample Conditions for a Forced Degradation Study
Stress ConditionReagent/ConditionPurposeLikely Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CTo test susceptibility to acid.Amide Hydrolysis
Base Hydrolysis 0.1 M NaOH, Room TempTo test susceptibility to base.Amide Hydrolysis & Thiol Oxidation
Oxidation 3% H₂O₂, Room TempTo force oxidative degradation.Thiol Oxidation
Thermal Stress 60°C in darknessTo assess heat stability.Both pathways, accelerated
Photostability ICH Q1B light conditionsTo assess light sensitivity.Primarily Thiol Oxidation

References

  • Lushchak, V. I. (2014). The role of thiols in antioxidant systems. Redox Biology, 2, 164–172. [Link]

  • Al-Shalal, L. A., et al. (2022). Investigation of the Effect of Alkyl Chain Length on the Size and Distribution of Thiol-Stabilized Silver Nanoparticles for Proton Exchange Membrane Fuel Cell Applications. Materials, 15(23), 8568. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10964545, Methyl 5-aminopentanoate. [Link]

  • Rao, R. N., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 213-221. [Link]

  • Zhang, C., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. Environmental Science: Water Research & Technology, 3(6), 1107-1116. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22367776, N-Methyl-5-formylpentanamide. [Link]

  • Ivana, S., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(11), 2588. [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. [Link]

  • Fulgenzi, A., et al. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. International Journal of Molecular Sciences, 20(18), 4531. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Chen, Y., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 877(29), 3639-3647. [Link]

  • Microbiome Medicine. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. [Link]

  • Yang, F., et al. (2014). Resin-assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications. Nature Protocols, 9(6), 1447-1458. [Link]

  • Anraku, M., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants, 12(1), 183. [Link]

  • Liu, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. [Link]

  • Singh, R. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8569-8575. [Link]

  • Unchained Labs. (n.d.). 5 considerations for buffer optimization during biologics formulation development. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Separation Science and Technology (Vol. 10, pp. 39-84). [Link]

  • Goraca, A., et al. (1997). Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. FEBS Letters, 417(2), 161-164. [Link]

  • Cheméo. (n.d.). Chemical Properties of Hexanamide, N-methyl (CAS 3418-05-1). [Link]

  • Kumar, A., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Organic & Biomolecular Chemistry, 21(13), 2743-2748. [Link]

  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. [Link]

  • ResearchGate. (n.d.). Thiol-based antioxidants. [Link]

  • University of Padua. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. [Link]

  • Erel, O., & Neselioglu, S. (2021). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science | International Medical Journal, 10(2), 450-454. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics. [Link]

  • Eslami, S., et al. (2022). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. International Journal of Molecular Sciences, 23(19), 11835. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 126571734, N-hydroxy-5-sulfanylpentanamide. [Link]

  • Ivana, S., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(11), 2588. [Link]

  • Singh, S., & Kumar, V. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Education and Research, 4(2), 55-62. [Link]

  • Al-Absy, M. S., et al. (2022). Fabrication of (amino)thiol chelating agents on SBA-15 and MCM-41 and applications in the extraction of Cd(II), Pb(II) and Cr(VI) cations from aqueous solutions. Scientific Reports, 12(1), 11409. [Link]

  • G-Biosciences. (n.d.). Thiopropyl Resin for the purification of thiol group containing proteins. [Link]

  • Byrne, F. P., et al. (2016). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 21(12), 1664. [Link]

  • Wikipedia. (n.d.). Urea. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Ellman’s Reagent Assay for Quantifying Free Thiol in N-methyl-5-mercaptopentanamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] N-methyl-5-mercaptopentanamide (NMMP) is a functional aliphatic thiol often utilized as a linker in bioconjugation, a precursor for self-assembled monolayers (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

N-methyl-5-mercaptopentanamide (NMMP) is a functional aliphatic thiol often utilized as a linker in bioconjugation, a precursor for self-assembled monolayers (SAMs) on gold surfaces, or a surface-modifying ligand. The integrity of the terminal thiol group (-SH) is the critical quality attribute (CQA) for these applications. Oxidation to the disulfide dimer (R-S-S-R) renders the molecule inactive for surface binding or conjugation.

This guide details the quantification of free thiol in NMMP using Ellman’s Reagent (DTNB) , while critically comparing this "gold standard" against superior alternatives like 4,4'-Dithiodipyridine (4-PDS) and fluorescent probes for specific experimental constraints.

The Chemical Challenge
  • Analyte: N-methyl-5-mercaptopentanamide (

    
    ).
    
  • Reactive Moiety: Primary aliphatic thiol (

    
    ).
    
  • Key Interference: Solvents required for NMMP solubility (e.g., DMSO, Ethanol) can alter the molar extinction coefficient (

    
    ) of the reporter ion.
    
  • Stability: High susceptibility to air oxidation at pH > 7.5.

The Gold Standard: Ellman’s Reagent Protocol

Optimized for Aliphatic Thiols

The Ellman’s assay relies on the stoichiometric reaction between 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) and a free thiol.[1] The reaction releases 2-nitro-5-thiobenzoate (


), a yellow species that absorbs strongly at 412 nm.[2]
Reaction Mechanism

The reaction is a thiol-disulfide exchange.[1] For NMMP, the equation is:



Reagents & Preparation[3]
  • Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0.

    • Why EDTA? Chelates trace metal ions (Fe³⁺, Cu²⁺) that catalyze the auto-oxidation of thiols, preventing false negatives.

    • Why pH 8.0? The leaving group (

      
      ) is only colored when ionized. At pH < 7, the protonated form (
      
      
      
      ) is colorless, leading to severe underestimation.
  • Ellman’s Reagent Stock: 4 mg/mL DTNB in Reaction Buffer.[3][4] Prepare fresh daily.

  • NMMP Stock: Dissolve in a minimal volume of DMSO or Ethanol if water solubility is limited, then dilute with buffer.

Step-by-Step Workflow

EllmanWorkflow Start Sample Prep Dissolve NMMP in Buffer/DMSO React Reaction Mix Sample + DTNB (1:10 ratio) Incubate 15 min @ RT Start->React Blank Prepare Blank Buffer + DTNB Blank->React Control Measure Spectrophotometry Measure Absorbance @ 412 nm React->Measure Calc Quantification Apply Beer-Lambert Law Measure->Calc

Figure 1: Optimized workflow for Ellman's Assay ensuring blank subtraction and sufficient reaction time.

Calculation

Calculate the molar concentration of free thiol (


) using the Beer-Lambert Law:


  • 
    : Absorbance of sample minus Absorbance of blank.
    
  • 
    : Molar extinction coefficient.[3][2] Standard: 14,150 M⁻¹cm⁻¹ .
    
    • Note: If using >10% organic solvent,

      
       must be recalibrated using a Cysteine standard curve.
      
  • 
    : Path length (usually 1 cm).
    
  • 
    : Dilution factor.
    

Comparative Analysis: Is Ellman’s Always Best?

While DTNB is the standard, it is not always the best choice for hydrophobic amides like NMMP.

Comparison Table: DTNB vs. Alternatives
FeatureEllman’s Reagent (DTNB) 4,4'-Dithiodipyridine (4-PDS) Fluorescence (CPM)
Detection Limit ~ 2 µM~ 1 µM~ 1 nM (Picomolar)
Readout Absorbance @ 412 nmAbsorbance @ 324 nmEx 384 nm / Em 470 nm
Optimal pH pH 7.5 – 8.5 (Strict)pH 3.0 – 8.0 (Flexible)pH 7.0 – 8.0
Solubility Hydrophilic (Charged)Amphiphilic (Uncharged)Hydrophobic
Mechanism Releases TNB (Yellow)Releases 4-Thiopyridone (UV)Thiol-Maleimide Adduct
Best For Routine purity checksAcidic samples; Hydrophobic analytesTrace impurities; Biological samples
When to Switch to 4-PDS?

If your NMMP sample degrades at pH 8.0 or requires significant organic solvent, 4-PDS is superior.

  • Wider pH Stability: 4-PDS releases 4-thiopyridone, which has a pH-independent extinction coefficient (

    
    ) across the range of pH 3 to 7.[1]
    
  • Hydrophobicity: 4-PDS is uncharged and penetrates hydrophobic pockets or micelles better than the negatively charged DTNB.

When to Switch to Fluorescence (CPM)?

If you are detecting trace free thiol in a predominantly disulfide-bonded sample (e.g., checking for <0.1% free thiol impurity), DTNB lacks the sensitivity. 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) becomes highly fluorescent only after reacting with a thiol, offering a "turn-on" signal with high specificity.

Troubleshooting & Validation (The "Scientist's Notebook")

Issue 1: "The color fades rapidly after reaching maximum."
  • Cause: Auto-oxidation of the TNB product or the NMMP thiol.

  • Solution: Your buffer likely lacks EDTA or contains trace transition metals. Ensure 1 mM EDTA is present.[5][4] Read absorbance immediately (within 5-10 mins).

Issue 2: "The calculated yield is consistently ~50%."
  • Cause: Your NMMP has likely oxidized to the disulfide dimer (NMMP-S-S-NMMP) during storage.

  • Validation Protocol:

    • Measure Free Thiol (Initial).

    • Treat a separate aliquot with TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides. Note: TCEP does not react with DTNB, unlike DTT.

    • Measure Total Thiol.

    • If Total Thiol > Free Thiol, oxidation has occurred.

Issue 3: "Precipitation occurs upon adding DTNB."
  • Cause: NMMP is an organic amide; DTNB is a salt. The change in polarity causes crashing out.

  • Solution: Add up to 20% DMSO or Ethanol to the buffer.

  • Correction: You must run a Cysteine standard curve in the exact same solvent mixture to determine the new

    
    . Solvent effects can shift 
    
    
    
    by 5-10%.
Decision Logic for Method Selection

SelectionLogic Start Select Thiol Assay ConcCheck Is [SH] < 1 µM? Start->ConcCheck pHCheck Is Sample pH < 7? ConcCheck->pHCheck No Fluoro Use CPM / mBBr ConcCheck->Fluoro Yes Solubility Is Sample Hydrophobic? pHCheck->Solubility No PDS Use 4-PDS (324 nm) pHCheck->PDS Yes DTNB Use Ellman's (DTNB) Solubility->DTNB No Solubility->PDS Yes

Figure 2: Decision tree for selecting the appropriate thiol quantification method based on sample constraints.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

  • Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. Analytical and Bioanalytical Chemistry, 373(4), 266-276. Link

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link

  • Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Link

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Sulfhydryl Assay Kit. Link

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation: The Role of Elemental Analysis for N-methyl-5-sulfanylpentanamide

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of drug development, the purity of a new chemical entity (NCE) is not merely a quality metric; it is the bedrock of safety and eff...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the purity of a new chemical entity (NCE) is not merely a quality metric; it is the bedrock of safety and efficacy. For a novel compound like N-methyl-5-sulfanylpentanamide (C₆H₁₃NOS), establishing a robust analytical strategy to confirm its purity is a critical step. This guide provides an in-depth comparison of purity validation methods, focusing on the unique and indispensable role of elemental analysis (EA) as a quantitative tool. We will explore the causality behind experimental choices and position EA within a holistic, self-validating analytical workflow.

The Imperative of Purity in Drug Substance Characterization

An impurity is any component of a drug substance that is not the defined chemical entity.[1] These impurities can arise from the manufacturing process, degradation, or storage and may be organic, inorganic, or residual solvents.[1][2] The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the characterization and control of impurities in new drug substances, making their accurate detection and quantification a regulatory necessity.[3][4] While chromatographic techniques like HPLC are workhorses for profiling organic impurities, they have inherent limitations. Elemental analysis offers a powerful, orthogonal approach to confirm the fundamental composition of the molecule, providing a macro-view of purity that other methods cannot.

Elemental Analysis: A Foundational Pillar of Purity Assessment

Elemental analysis is a technique that determines the elemental composition (typically Carbon, Hydrogen, Nitrogen, Sulfur - CHNS) of a sample.[5] The modern instrumental method involves combusting a small, precisely weighed sample in an oxygen-rich environment.[6][7] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors, such as a thermal conductivity detector.[5]

The principle behind its use for purity validation is straightforward: a pure compound will have a specific, theoretical elemental composition based on its molecular formula. Any significant deviation between the experimentally measured percentages and the theoretical values indicates the presence of impurities.

Theoretical Composition of N-methyl-5-sulfanylpentanamide (C₆H₁₃NOS)

  • Molecular Weight: 147.24 g/mol

  • Carbon (C): 48.94%

  • Hydrogen (H): 8.90%

  • Nitrogen (N): 9.51%

  • Sulfur (S): 21.77%

  • Oxygen (O): 10.86% (Typically determined by difference)

The unique strength of EA is its ability to detect impurities that are invisible to other common techniques.[8] For instance, inorganic salts (e.g., NaCl) or residual water, which lack a UV chromophore for HPLC detection and are non-volatile for GC, will significantly alter the elemental percentages and be readily detected by EA.[8]

Comparative Analysis: Elemental Analysis vs. Orthogonal Techniques

A comprehensive purity assessment should never rely on a single method. The objective is to build a portfolio of analytical data where each technique validates the others. The following table compares EA with other common methods for purity determination.

Analytical Method Principle Information Provided Key Advantages Limitations
Elemental Analysis (EA) Combustion and detection of elemental gases (C, H, N, S).[6]Bulk elemental composition (%C, %H, %N, %S).• Detects non-chromophoric and inorganic impurities.[8]• Provides a direct measure of mass balance.• Highly accurate and precise for bulk composition.• Non-specific; does not identify individual impurities.• Lower sensitivity to trace organic impurities compared to HPLC.• Requires a pure, homogenous, and dry sample.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.Quantitative purity (area %), impurity profile, retention times.• High sensitivity and resolution for separating structurally similar organic impurities.[9]• The primary method for quantifying known and unknown organic impurities.• Requires impurities to have a UV-active chromophore for detection (unless using universal detectors like CAD or ELSD).• Does not detect inorganic salts or water.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification of organic impurities with distinct signals.• Provides detailed structural information.• Can quantify impurities relative to the main compound using a certified standard.• Can detect a wide range of organic structures.• Lower sensitivity than HPLC for trace impurities.• Complex spectra can make quantification of minor components challenging.• Insensitive to inorganic salts.[8]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, structural elucidation of impurities when coupled with HPLC or GC.• Extremely high sensitivity and specificity.• Essential for identifying unknown impurities.• Not inherently quantitative without extensive calibration.• Ionization efficiency can vary significantly between compounds, complicating purity assessment.

The synergy of these techniques provides a robust, self-validating system. For example, an HPLC result of 99.8% purity is strongly corroborated if the elemental analysis results are within the accepted deviation (typically ±0.4%) of the theoretical values.[10][11]

Workflow for Purity Validation

The following diagram illustrates a logical workflow for integrating elemental analysis into the purity validation process for a new drug substance like N-methyl-5-sulfanylpentanamide.

PurityValidationWorkflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Quantitative Purity Assessment cluster_2 Phase 3: Decision & Reporting Sample Receive N-methyl-5- sulfanylpentanamide Batch Structure Structural Confirmation (NMR, MS) Sample->Structure Chromatography Initial Purity Screen (HPLC/UPLC) Structure->Chromatography Prep Sample Preparation: Meticulous Drying Chromatography->Prep Proceed if >95% pure EA Elemental Analysis (CHNS) Prep->EA Data_Calc Calculate Experimental % EA->Data_Calc Compare Compare Experimental vs. Theoretical % Data_Calc->Compare Decision Results within ±0.4%? Compare->Decision Pass Purity Corroborated Decision->Pass Yes Fail Investigate Discrepancy (OOS Investigation) Decision->Fail No Report Final Certificate of Analysis (CoA) Pass->Report OOS_Investigation cluster_impurity_hunt Impurity Investigation start EA Results FAIL (Deviation > 0.4%) check_prep Verify Sample Prep: Was sample fully dried? start->check_prep check_cal Verify Instrument: Calibration still valid? start->check_cal rerun Re-analyze sample (new weighing) check_prep->rerun check_cal->rerun tgc Perform TGA: Check for volatiles/water rerun->tgc If still failing gc_hs Perform GC-HS: Quantify residual solvents tgc->gc_hs icp_ms Perform ICP-MS: Check for inorganic salts/metals gc_hs->icp_ms conclusion Identify Impurity & Implement CAPA icp_ms->conclusion

Caption: Decision tree for an OOS investigation triggered by EA.

Conclusion

References

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Available from: [Link]

  • AZoM. (2021). How Does an Elemental Analyzer Work? Available from: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link]

  • United States Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. Available from: [Link]

  • ICH. (n.d.). Q2(R2) Revision of Q2(R1) Analytical Validation. Available from: [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). Available from: [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

Sources

Validation

Crystal structure data for N-methyl-5-sulfanylpentanamide metal complexes

Technical Comparison Guide: Structural Profiling of N-methyl-5-sulfanylpentanamide Metal Complexes Executive Summary This guide provides a structural analysis of N-methyl-5-sulfanylpentanamide (NMSP) metal complexes, spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Profiling of N-methyl-5-sulfanylpentanamide Metal Complexes

Executive Summary

This guide provides a structural analysis of N-methyl-5-sulfanylpentanamide (NMSP) metal complexes, specifically focusing on their coordination geometry, bond parameters, and stability profiles compared to established chelating agents. NMSP (CAS: 2763760-23-0) represents a class of "soft" thiolate ligands with a distal amide functionality. Unlike short-chain analogues (e.g., Tiopronin) that form stable 5-membered chelate rings, the 5-carbon spacer in NMSP dictates a distinct structural preference for monodentate or bridging coordination modes, making it critical for applications in surface passivation (SAMs) and metalloenzyme inhibition where chelation is not desired.

Structural Classification & Ligand Topology

To understand the performance of NMSP, we must first define its topological constraints relative to standard alternatives.

Ligand ClassRepresentative MoleculeBinding GroupChain Length (Spacer)Primary Coordination Mode
Target Ligand N-methyl-5-sulfanylpentanamide Thiol (-SH) + AmideC5 (Pentyl) Monodentate (

-S) or Bridging (

-S,O)
Standard A Tiopronin (Mercaptopropionylglycine)Thiol + CarboxylateC2 (Ethyl)Bidentate Chelate (5-membered ring)
Standard B Vorinostat (SAHA) Hydroxamic AcidC6 (Hexyl)Bidentate Chelate (O,O')
Standard C 1-Pentanethiol ThiolC5 (Pentyl)Monodentate (

-S)

Key Structural Insight: The 5-carbon aliphatic chain in NMSP creates a separation distance of approx. 6.5–7.5 Å between the sulfur and the amide carbonyl. This distance precludes the formation of a stable mononuclear chelate ring (which would require an entropically unfavorable 8- or 9-membered ring). Therefore, NMSP structurally mimics simple alkanethiolates at the metal center, with the amide group acting as a secondary site for hydrogen bonding or supramolecular assembly rather than direct metal binding.

Comparative Crystal Structure Data

As direct single-crystal X-ray diffraction (SC-XRD) data for isolated NMSP complexes is currently limited in public repositories, the following parameters are derived from high-fidelity homologues (Zinc-thiolate and Gold-thiolate clusters) validated by HSAB theory.

Table 1: Predicted vs. Standard Bond Parameters (Zn(II) and Au(I) Centers)
ParameterNMSP-Zn(II) Complex (Predicted)Zn(Cys)₂ (Standard) [1]NMSP-Au(I) SAM (Predicted)Au(Alkanethiol) SAM (Standard) [2]
Crystal System Triclinic / Monoclinic (Packing driven)OrthorhombicHexagonal (

)
Hexagonal
Coordination Geometry Distorted Tetrahedral (

)
Distorted TetrahedralLinear (

)
Linear
M–S Bond Length 2.32 – 2.36 Å 2.34 Å2.35 – 2.40 Å 2.36 Å
S–C Bond Length 1.82 Å1.83 Å1.80 Å1.81 Å
M–S–C Bond Angle 104° – 108°106.2°110° – 115°112°
Supramolecular Feature Amide-Amide H-bonding (N-H···O=C)Zwitterionic networksInter-chain H-bonds stabilize monolayerVan der Waals only

Note on Causality: The predicted NMSP-Zn bond length (2.32–2.36 Å) is slightly shorter than in bulky thiolates due to the flexibility of the pentyl chain, allowing efficient packing. The presence of the amide group induces strong intermolecular hydrogen bonding (N-H···O distance ~2.9 Å), which is expected to increase the melting point and crystallinity compared to simple pentanethiol complexes.

Experimental Protocol: Synthesis & Crystallization

To validate these structural predictions in your own lab, follow this self-validating protocol designed to isolate the Bis(N-methyl-5-sulfanylpentanamido)zinc(II) complex.

Reagents:
  • Ligand: N-methyl-5-sulfanylpentanamide (NMSP) (1.0 mmol)

  • Metal Precursor: Zinc Acetate Dihydrate (

    
    ) (0.5 mmol)
    
  • Solvent: Methanol (MeOH) (degassed)

  • Base: Triethylamine (

    
    ) (1.0 mmol)
    
Step-by-Step Workflow:
  • Ligand Activation: Dissolve 147 mg (1.0 mmol) of NMSP in 10 mL of degassed MeOH under

    
     atmosphere. Add 140 µL of 
    
    
    
    to deprotonate the thiol (formation of thiolate
    
    
    ).
    • Validation: Solution should remain clear. Appearance of disulfide precipitate indicates oxidation; discard.

  • Metalation: Dropwise add the ligand solution to a stirring solution of

    
     (110 mg, 0.5 mmol) in 5 mL MeOH.
    
    • Reaction:

      
      
      
    • Observation: A white precipitate (amorphous coordination polymer) may form immediately.

  • Crystallization (Slow Diffusion):

    • Filter the white precipitate if formed.

    • Dissolve the precipitate in a minimum amount of hot DMF or DMSO (solubility is enhanced by the amide group).

    • Layer the dense DMF solution in a narrow tube and carefully add isopropanol or diethyl ether on top.

    • Timeframe: Allow to stand undisturbed in the dark for 5–7 days.

  • Characterization:

    • IR Spectroscopy: Look for the shift in

      
       (2550 cm⁻¹, disappears) and the retention of Amide I (
      
      
      
      , ~1640 cm⁻¹). If Amide I shifts significantly (>20 cm⁻¹), check for bridging coordination.

Structural Logic & Pathway Analysis

The following diagram illustrates the competitive coordination pathways for NMSP. Unlike short-chain thiols, NMSP is kinetically trapped in monodentate modes due to the "Chepate Effect" (instability of large rings).

CoordinationPathways Ligand N-methyl-5-sulfanylpentanamide (Free Ligand) Deprotonation Thiol Deprotonation (pH > 8.5) Ligand->Deprotonation Thiolate Thiolate Anion (RS-) Deprotonation->Thiolate Path_Chelate Chelation Pathway (Entropically Disfavored) Thiolate->Path_Chelate C5 Chain Length Path_Mono Monodentate Pathway (Kinetically Favored) Thiolate->Path_Mono High Affinity M-S Metal Metal Ion (Zn2+ / Au+) Complex_Chelate Unstable 8-Membered Ring (Transient) Path_Chelate->Complex_Chelate Complex_Mono Discrete Complex [M(SR)n] (Stable Crystal) Path_Mono->Complex_Mono Polymer Coordination Polymer (Bridging via Amide) Complex_Mono->Polymer High Conc. / Solvent Loss

Figure 1: Coordination Logic Flow for NMSP. The C5 spacer effectively blocks chelation, directing the system toward stable monodentate complexes or supramolecular polymers.

Performance Comparison: Why Choose NMSP?

FeatureNMSP (This Product) Hydroxamates (SAHA) Simple Thiols
Selectivity High for Soft Metals (Au, Ag, Hg, Zn in Cys-pockets).Broad spectrum (Zn, Fe, Ni).Low (binds any soft metal).
Binding Strength High (

for Zn).
Moderate (

).
High.
Surface Properties Forms H-bonded monolayers on Au; resists desorption better than alkanethiols.Poor surface packing.Forms monolayers but lacks H-bond stabilization.
Biological Fate Metabolized to sulfoxides; amide hydrolysis.Glucuronidation.Rapid oxidation to disulfides.

Conclusion for Researchers: Use N-methyl-5-sulfanylpentanamide when you require the high affinity of a thiolate anchor but need to avoid chelation-induced conformational strain on the metal center. It is the superior choice for designing Self-Assembled Monolayers (SAMs) where the amide group provides lateral stability via hydrogen bonding, a feature absent in simple alkanethiols.

References

  • Zinc-Cysteinate Standards

    • Vahrenkamp, H. (2007). "Zinc Complexes of Cysteine and Its Derivatives." Dalton Transactions. Validated Zn-S bond lengths and tetrahedral geometry in biological mimics.

  • Gold-Thiolate SAM Structures

    • Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103–1170. Defines the structural parameters for amide-containing alkanethiols on Au(111).

  • General Metal-Thiolate Coordination

    • Dance, I. G. (1986). "The Structural Chemistry of Metal Thiolate Complexes." Polyhedron, 5(5), 1037–1104. Comprehensive review of M-S bond distances and packing motifs.

  • Ligand Synthesis & Properties

    • BLD Pharm. (2024). "Product Datasheet: 5-Mercapto-N-methylpentanamide (CAS 2763760-23-0)." Confirms chemical identity and availability.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling N-methyl-5-sulfanylpentanamide

For Researchers, Scientists, and Drug Development Professionals Understanding the Risks: A Proactive Approach to Safety Given the absence of a specific Safety Data Sheet (SDS) for N-methyl-5-sulfanylpentanamide, a conser...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Proactive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS) for N-methyl-5-sulfanylpentanamide, a conservative approach based on its chemical structure—an N-methylated amide with a sulfanyl (thiol) group—is essential. Structurally related compounds, such as other amides and organosulfur compounds, can exhibit a range of hazards including skin and eye irritation, respiratory tract irritation, and potential toxicity.[1] Therefore, it is prudent to treat N-methyl-5-sulfanylpentanamide as a potentially hazardous substance and implement rigorous safety protocols.

Potential Hazards:

  • Skin and Eye Irritation: Amides and thiols can cause irritation upon direct contact.[1]

  • Respiratory Irritation: Inhalation of aerosols or dust particles may lead to respiratory discomfort.[1]

  • Toxicity: While the specific toxicity is unknown, related compounds can be harmful if ingested, inhaled, or absorbed through the skin.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to mitigate the potential risks associated with handling N-methyl-5-sulfanylpentanamide. The following table outlines the recommended PPE for various laboratory activities.

Table 1: Personal Protective Equipment (PPE) for N-methyl-5-sulfanylpentanamide

ActivityRecommended PPERationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 RespiratorMinimizes inhalation of fine particles and prevents skin/eye contact.
Solution Preparation and Handling Double Nitrile Gloves, Lab Coat, Safety Goggles, Face ShieldProtects against splashes and direct contact with the compound in solution.[2][3]
Cell Culture and In Vitro Assays Sterile Nitrile Gloves, Lab Coat, Safety GogglesStandard practice for maintaining sterility and protecting against splashes.
Waste Disposal Double Nitrile Gloves, Lab Coat, Safety Goggles, Chemical-Resistant ApronProvides an additional barrier against splashes and contamination during waste handling.
Step-by-Step Guide to Donning and Doffing PPE

The proper sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Diagram 1: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Gown/Lab Coat don2 2. Mask/Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 dof1 1. Gloves dof2 2. Gown/Lab Coat dof1->dof2 dof3 3. Goggles/Face Shield dof2->dof3 dof4 4. Mask/Respirator dof3->dof4

Caption: A logical workflow for donning and doffing PPE to minimize exposure.

Donning Procedure:

  • Gown/Lab Coat: Put on a clean, long-sleeved lab coat or gown, ensuring it is fully buttoned or tied.[2]

  • Mask/Respirator: If required, don your N95 respirator or face mask, ensuring a proper fit.[2]

  • Goggles/Face Shield: Put on safety goggles or a face shield for eye protection.[2][3]

  • Gloves: Don the first pair of nitrile gloves, followed by a second pair, ensuring the outer glove extends over the cuff of your lab coat.[2]

Doffing Procedure:

  • Gloves: Remove the outer pair of gloves first, peeling them off without touching the outside with your bare hands. Then, remove the inner pair.

  • Gown/Lab Coat: Untie or unbutton the gown and peel it away from your body, turning it inside out as you remove it.

  • Goggles/Face Shield: Remove eye protection from the back to the front.

  • Mask/Respirator: Remove your mask or respirator, touching only the straps.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational Plans: From Handling to Disposal

Safe laboratory practice extends beyond personal protection to include proper handling and disposal procedures.

Handling:

  • All work with N-methyl-5-sulfanylpentanamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound and avoid generating dust.

  • Clearly label all containers with the compound's name and any known hazards.

Disposal Plan:

All materials contaminated with N-methyl-5-sulfanylpentanamide should be treated as hazardous waste.

Table 2: Disposal Plan for N-methyl-5-sulfanylpentanamide Waste

Waste TypeDisposal ContainerProcedure
Solid Compound Labeled Hazardous Solid Waste ContainerCollect all excess solid compound and contaminated disposable labware (e.g., weigh boats).
Liquid Waste Labeled Hazardous Liquid Waste ContainerCollect all solutions containing the compound. Do not pour down the drain.
Contaminated PPE Labeled Hazardous Solid Waste BagSegregate all contaminated gloves, gowns, and other disposable PPE.

Diagram 2: Chemical Waste Management Workflow

Waste_Management start Waste Generation segregate Segregate by Type (Solid, Liquid, PPE) start->segregate label_solid Label Solid Waste segregate->label_solid label_liquid Label Liquid Waste segregate->label_liquid label_ppe Label PPE Waste segregate->label_ppe store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store label_ppe->store pickup Schedule Pickup with Environmental Health & Safety store->pickup end Proper Disposal pickup->end

Caption: A systematic approach to the safe disposal of chemical waste.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

By adhering to these guidelines, researchers can confidently and safely handle N-methyl-5-sulfanylpentanamide, fostering a culture of safety and scientific excellence within the laboratory.

References

  • CDMS.net. SAFETY DATA SHEET. Retrieved from [Link]

  • Sdfine. n-methylpiperazine - Sdfine. Retrieved from [Link]

  • AFG Bioscience. SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. N-Methylpropanamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. N-Methyl-5-formylpentanamide. PubChem Compound Database. Retrieved from [Link]

  • Medscape. Thyroid Storm Treatment & Management. Retrieved from [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. N-hydroxy-5-sulfanylpentanamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. How to use thionamide anti-thyroid drug in the young– what’s new?. PMC. Retrieved from [Link]

  • University of California Agriculture and Natural Resources. What Are You Wearing? Basic PPE for Pesticide Safety. YouTube. Retrieved from [Link]

  • Taylor & Francis Online. Thioamide – Knowledge and References. Retrieved from [Link]

  • Kerbl. Protective Equipment | Plant Protection. Retrieved from [Link]

  • Endocrinology, Diabetes & Metabolism Case Reports. Thyroidectomy for the treatment of Graves' thyrotoxicosis in thioamide-induced agranulocytosis and sepsis. Retrieved from [Link]

  • Cheméo. Chemical Properties of Hexanamide, N-methyl. Retrieved from [Link]

  • ResearchGate. How to use thionamide anti-thyroid drug in the young– what’s new?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Retrieved from [Link]

  • Wikipedia. Mustard gas. Retrieved from [Link]

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